Product packaging for N-Fluoro-O-benzenedisulfonimide(Cat. No.:CAS No. 1344-80-5)

N-Fluoro-O-benzenedisulfonimide

Cat. No.: B075318
CAS No.: 1344-80-5
M. Wt: 237.2 g/mol
InChI Key: ILXAULYORNMOAX-UHFFFAOYSA-N
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Description

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a highly effective and thermally stable electrophilic fluorinating agent, prized for its ability to introduce fluorine atoms into a wide range of organic substrates. Its core research value lies in its application in the synthesis of fluorinated compounds, which are critical in pharmaceutical development, agrochemical research, and positron emission tomography (PET) tracer synthesis. The mechanism of action involves the reagent acting as a source of a positively charged fluorine ion (F⁺), facilitating electrophilic aromatic substitution, fluorination of enolates, and the conversion of various functional groups into their fluorinated analogues. Compared to other reagents like Selectfluor®, NFOBS often exhibits superior reactivity and selectivity, particularly with sterically hindered or electron-rich compounds, due to the enhanced leaving group ability of the bis-sulfonimide anion. This makes it an indispensable tool for medicinal chemists seeking to modulate the metabolic stability, bioavailability, and binding affinity of lead compounds by strategic fluorine incorporation. Its robust nature allows for reactions under a variety of conditions, enabling the exploration of novel fluorination methodologies in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FNO4S2 B075318 N-Fluoro-O-benzenedisulfonimide CAS No. 1344-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4S2/c7-8-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXAULYORNMOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565505
Record name 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344-80-5
Record name 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Fluoro-O-benzenedisulfonimide (NFOBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a significant electrophilic fluorinating agent utilized in organic synthesis for the introduction of fluorine into a wide array of molecules. This guide provides a comprehensive overview of the synthesis and characterization of NFOBS, offering detailed experimental protocols and a summary of its key physical and spectral properties. The synthesis is a three-step process commencing with commercially available o-benzenedisulfonic acid. The subsequent characterization is detailed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a complete profile of this important reagent.

Synthesis of this compound

The synthesis of NFOBS is a well-established three-step process. The overall synthetic pathway involves the conversion of o-benzenedisulfonic acid to o-benzenedisulfonyl chloride, followed by amination to form the key intermediate o-benzenedisulfonimide, which is then subjected to direct fluorination.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Step 3: Fluorination o-benzenedisulfonic_acid o-Benzenedisulfonic Acid o-benzenedisulfonyl_chloride o-Benzenedisulfonyl Chloride o-benzenedisulfonic_acid->o-benzenedisulfonyl_chloride SOCl₂ or PCl₅ o-benzenedisulfonimide o-Benzenedisulfonimide o-benzenedisulfonyl_chloride->o-benzenedisulfonimide NH₃ NFOBS This compound o-benzenedisulfonimide->NFOBS 10% F₂/N₂

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of o-Benzenedisulfonyl Chloride

Step 2: Synthesis of o-Benzenedisulfonimide

The key intermediate, o-benzenedisulfonimide, is prepared by the reaction of o-benzenedisulfonyl chloride with ammonia. The crude o-benzenedisulfonyl chloride is typically dissolved in a suitable organic solvent and treated with aqueous or gaseous ammonia. The resulting sulfonimide precipitates and can be collected by filtration.

Step 3: Synthesis of this compound (NFOBS)

The final step involves the direct fluorination of o-benzenedisulfonimide. A suspension of o-benzenedisulfonimide and sodium fluoride in an inert solvent is cooled, and a mixture of 10% fluorine in nitrogen gas is bubbled through the suspension. The reaction progress is monitored, and upon completion, the product is isolated by filtration and purified.

Characterization of this compound

The structural confirmation and purity of the synthesized NFOBS are established through a combination of spectroscopic techniques.

Experimental Workflow for Characterization

Characterization_Workflow Synthesized_NFOBS Synthesized NFOBS Product NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_NFOBS->NMR_Spectroscopy IR_Spectroscopy Infrared (IR) Spectroscopy Synthesized_NFOBS->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS) Synthesized_NFOBS->Mass_Spectrometry Structural_Confirmation Structural Confirmation & Purity Assessment NMR_Spectroscopy->Structural_Confirmation IR_Spectroscopy->Structural_Confirmation Mass_Spectrometry->Structural_Confirmation

Caption: Workflow for the characterization of NFOBS.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₆H₄FNO₄S₂[1]
Molecular Weight 237.23 g/mol [2]
Appearance Crystalline solid
Melting Point 139-140 °C (decomposes)
CAS Number 134414-80-5[3]
Spectroscopic Data

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of NFOBS.

¹H NMR: The proton NMR spectrum of NFOBS is expected to show signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns would be consistent with a disubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the electron-withdrawing sulfonyl groups.

¹⁹F NMR: The fluorine NMR spectrum is the most informative for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected, and its chemical shift is characteristic of the N-F bond in this class of compounds.

Table 1: Comparative NMR Data for NFSI (CDCl₃)

NucleusChemical Shift (δ, ppm)
¹H NMR 8.02-7.95 (m), 7.77-7.70 (m), 7.66-7.59 (m)
¹³C NMR 138.0, 135.0, 130.0, 127.4
¹⁹F NMR ~ -48 to -50 (relative to CFCl₃)

Note: The data for NFSI is provided for illustrative purposes. The exact chemical shifts for NFOBS may vary.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum of NFOBS will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for NFOBS

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~1600-1450Aromatic C=C stretch
~1350-1300 & ~1170-1150Asymmetric and Symmetric SO₂ stretch
~900-800N-F stretch

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of NFOBS.

Table 3: Expected Mass Spectrometry Data for NFOBS

Ionm/z
[M]⁺237
[M-F]⁺218
[C₆H₄(SO₂)₂N]⁺218
[C₆H₄SO₂]⁺140

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The three-step synthesis from o-benzenedisulfonic acid provides a reliable route to this valuable fluorinating agent. The combination of NMR, IR, and MS analyses allows for the unambiguous confirmation of its structure and assessment of its purity. This information is crucial for researchers and professionals in the fields of organic synthesis and drug development who utilize NFOBS for the introduction of fluorine into target molecules. Further research to provide detailed, publicly available experimental spectra for NFOBS would be a valuable contribution to the scientific community.

References

An In-Depth Technical Guide to N-Fluoro-O-benzenedisulfonimide (NFOBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a highly efficient and stable electrophilic fluorinating agent. Its robust nature and powerful reactivity have established it as a valuable tool in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of fluorine atoms can significantly enhance biological activity and metabolic stability. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications.

Core Properties of this compound

NFOBS is a stable, crystalline solid that serves as a potent source of "electrophilic" fluorine (F⁺).[1] Its high reactivity compared to similar reagents is attributed to the strong electron-withdrawing nature of the two sulfonyl groups, which polarizes the nitrogen-fluorine bond, making the fluorine atom highly susceptible to nucleophilic attack.

Quantitative Data Summary

The key physical and chemical properties of NFOBS are summarized in the table below.

PropertyValue
IUPAC Name 2-fluoro-1λ⁶,3λ⁶,2-benzodithiazole-1,1,3,3-tetraoxide
Abbreviation NFOBS
CAS Number 134414-80-5
Molecular Formula C₆H₄FNO₄S₂
Molecular Weight 237.23 g/mol
Appearance Crystalline solid
Melting Point 139–140 °C (with decomposition)[1]
Stability Stable at room temperature for over a year when stored under an inert atmosphere.[2]
¹⁹F NMR Chemical Shift 37.8 ppm (upfield from CFCl₃)[2]

Synthesis and Reaction Mechanisms

The synthesis of NFOBS is a multi-step process starting from commercially available materials. Its primary application lies in the electrophilic fluorination of a wide range of carbon-centered nucleophiles.

Synthesis of NFOBS: An Experimental Workflow

NFOBS is prepared in a three-step sequence from o-benzenedisulfonic acid with a reported overall yield of 81%.[2] The workflow involves the conversion of the acid to its corresponding disulfonyl chloride, followed by amination to form the sulfonimide precursor, which is then fluorinated.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Electrophilic Fluorination A o-Benzenedisulfonic Acid B o-Benzenedisulfonyl Chloride A->B PCl₅ or SOCl₂ C o-Benzenedisulfonimide B->C NH₄OH / NH₃ D This compound (NFOBS) C->D 10% F₂ in N₂ -40 °C

Figure 1. Synthetic workflow for this compound (NFOBS).
Mechanism of Electrophilic Fluorination

The mechanism of fluorination by NFOBS is a topic of discussion, but substantial evidence points towards an Sₙ2-type pathway for most nucleophilic substrates.[2] In this process, the nucleophile directly attacks the electrophilic fluorine atom, leading to the cleavage of the N-F bond and the formation of a new carbon-fluorine bond. A single-electron transfer (SET) mechanism has also been considered but is less supported by experimental outcomes with NFOBS.[2]

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nucleophile (Nu⁻) (e.g., Enolate, Carbanion) TS [Nu···F···N(SO₂)₂C₆H₄]⁻ Nu->TS Attack on F NFOBS F N(SO₂)₂C₆H₄ NFOBS:f0->TS Prod_F Fluorinated Product (Nu-F) TS->Prod_F C-F Bond Formation Anion Sulfonimide Anion TS->Anion N-F Bond Cleavage

Figure 2. Proposed Sₙ2-type mechanism for electrophilic fluorination by NFOBS.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful application of NFOBS in a research setting. The following sections provide methodologies for the synthesis of the key precursor and a general procedure for electrophilic fluorination.

Protocol 1: Synthesis of o-Benzenedisulfonimide

The precursor to NFOBS, o-benzenedisulfonimide, is synthesized from the corresponding o-benzenedisulfonyl chloride.

Materials:

  • o-Benzenedisulfonyl chloride

  • Concentrated ammonium hydroxide

  • Deionized water

  • Ice

Procedure:

  • o-Benzenedisulfonyl chloride is added portion-wise to a flask containing concentrated ammonium hydroxide, which is cooled in an ice bath.

  • The addition is controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the mixture is stirred vigorously for 1-2 hours while allowing it to slowly warm to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • The crude o-benzenedisulfonimide is washed with cold deionized water to remove any residual ammonium salts.

  • The product is then dried under vacuum to yield the pure sulfonimide, which can be used in the subsequent fluorination step without further purification.

Protocol 2: Synthesis of this compound (NFOBS)

This protocol outlines the direct fluorination of the sulfonimide precursor. Caution: This reaction involves elemental fluorine (F₂) and should only be performed by trained personnel in a specialized fume hood with appropriate safety measures.

Materials:

  • o-Benzenedisulfonimide

  • Anhydrous acetonitrile (MeCN)

  • A gaseous mixture of 10% fluorine in nitrogen (10% F₂/N₂)

Procedure:

  • A solution of o-benzenedisulfonimide is prepared in anhydrous acetonitrile in a suitable reaction vessel (e.g., a Teflon or passivated stainless steel reactor).

  • The solution is cooled to -40 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).

  • The 10% F₂/N₂ gas mixture is bubbled through the cooled, stirred solution at a controlled rate.

  • The reaction progress is monitored by periodically taking aliquots and analyzing them (e.g., by ¹⁹F NMR or TLC) until the starting material is consumed.

  • Once the reaction is complete, the gas flow is stopped, and the system is purged with dry nitrogen to remove any residual fluorine.

  • The solvent is removed under reduced pressure.

  • The resulting solid is purified, typically by recrystallization from a suitable solvent system, to afford NFOBS as a crystalline solid.[1][2]

Protocol 3: General Procedure for Electrophilic Fluorination of a Ketone Enolate

This protocol describes a typical application of NFOBS for the α-fluorination of a ketone via its lithium enolate.

Materials:

  • Ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • This compound (NFOBS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the ketone substrate in anhydrous THF is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of LDA (typically 1.05-1.2 equivalents) is added dropwise to the ketone solution via syringe, and the mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • A solution of NFOBS (1.1 equivalents) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the α-fluorinated ketone.

Role in Drug Development and Synthesis of Bioactive Molecules

The introduction of fluorine into bioactive molecules is a cornerstone strategy in modern drug discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. NFOBS serves as a critical reagent in this process, enabling the late-stage fluorination of complex intermediates in the synthesis of potential drug candidates.

G cluster_synthesis Synthetic Pathway cluster_fluorination Fluorination Step cluster_development Drug Development Start Bioactive Scaffold (e.g., Steroid, Alkaloid) Inter Key Intermediate (with nucleophilic site) Start->Inter Multi-step Synthesis Product Fluorinated Analog Inter->Product Electrophilic Fluorination NFOBS NFOBS NFOBS->Product Screen Biological Screening Product->Screen Lead Lead Compound Screen->Lead

Figure 3. Role of NFOBS in the synthesis of fluorinated bioactive molecules for drug discovery.

By providing a reliable method for creating C-F bonds under relatively mild conditions, NFOBS allows medicinal chemists to generate libraries of fluorinated analogues of known drugs or natural products. These analogues are then screened for improved pharmacological properties, leading to the identification of new lead compounds with enhanced efficacy and better pharmacokinetic profiles.

References

An In-depth Technical Guide to the Stability and Storage of N-Fluoro-O-benzenedisulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluoro-O-benzenedisulfonimide (NFSI), a widely utilized electrophilic fluorinating reagent, is favored for its efficacy and handling characteristics. A thorough understanding of its stability and appropriate storage conditions is paramount for ensuring its reactivity, purity, and safety in research and development settings. This guide provides a comprehensive overview of the stability profile of NFSI and details best practices for its storage and handling.

Physicochemical Properties

A foundational understanding of NFSI's physical and chemical properties is essential for its proper handling and storage.

PropertyValue
Appearance White to light yellow crystalline powder[1]
Melting Point 114-119 °C[1][2]
Molecular Formula C₁₂H₁₀FNO₄S₂
Molecular Weight 315.34 g/mol
Solubility Soluble in acetonitrile, dichloromethane, and THF. Less soluble in toluene, ethanol, and methanol. Sparingly soluble in water and petroleum ether.[2]

Stability Profile

NFSI is generally considered a "bench-stable" reagent, meaning it does not undergo rapid decomposition under normal laboratory conditions.[1] However, its long-term stability is contingent on proper storage and handling, as it is susceptible to degradation under certain conditions.

2.1. Thermal Stability

NFSI exhibits good thermal stability under recommended storage conditions. It is stable at ambient temperatures and can be used in reactions at elevated temperatures for short durations.[1]

ParameterData
Melting Point with Decomposition While the melting point is reported between 114-119 °C, decomposition may occur at or near this temperature.
Recommended Maximum Use Temperature Can be used in reactions up to 80 °C, though prolonged exposure to high temperatures should be avoided.[1]
Decomposition Products Upon thermal decomposition, NFSI is expected to release hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and gaseous hydrogen fluoride (HF).

2.2. Chemical Stability and Compatibility

The chemical stability of NFSI is influenced by the presence of other chemical species. It is crucial to avoid contact with incompatible materials to prevent degradation and potentially hazardous reactions.

ConditionCompatibility/Incompatibility
Acids Generally stable in the presence of weak acids.
Bases May be decomposed by strong bases.
Reducing Agents Incompatible with strong reducing agents, which can lead to decomposition.[2]
Oxidizing Agents Incompatible with strong oxidizing agents.
Nucleophiles Can react with certain nucleophiles, acting as a sulfonyl source, which represents a degradation pathway.
Water/Moisture While generally stable, prolonged exposure to moisture should be avoided to prevent hydrolysis.

2.3. Photochemical Stability

Recommended Storage Conditions and Shelf Life

Proper storage is critical to maintaining the integrity and shelf life of NFSI.

ParameterRecommendation
Temperature Store in a cool, dry place. A storage temperature of <15°C is recommended.[3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.
Container Keep in a tightly sealed, opaque container to protect from light and moisture.
Location Store in a well-ventilated area away from incompatible materials.
Shelf Life With proper storage, a shelf life of one to two years has been suggested by some suppliers. However, it is recommended to verify the purity of the reagent if it has been stored for an extended period.

Experimental Protocols for Stability and Compatibility Testing

While specific, validated stability-indicating assays for NFSI are not widely published, the following general protocols can be adapted to assess its stability and compatibility.

4.1. Protocol for Accelerated Thermal Stability Study

This protocol provides a framework for evaluating the thermal stability of NFSI under accelerated conditions.

Accelerated_Thermal_Stability_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis cluster_3 Data Evaluation prep1 Weigh NFSI into multiple vials prep2 Create a baseline sample (T=0) prep1->prep2 inc1 Place vials in ovens at various temperatures (e.g., 40°C, 60°C, 80°C) prep2->inc1 samp1 Remove one vial from each temperature at set time points (e.g., 1, 2, 4, 8 weeks) inc1->samp1 samp2 Analyze samples by HPLC for purity and degradation products samp1->samp2 samp3 Analyze samples by NMR for structural changes samp2->samp3 data1 Plot % purity vs. time for each temperature samp3->data1 data2 Determine degradation kinetics (e.g., using Arrhenius equation) data1->data2

Workflow for Accelerated Thermal Stability Testing

Methodology:

  • Sample Preparation: Accurately weigh equal amounts of NFSI into several amber glass vials.

  • Baseline Analysis: Analyze a sample at time zero using High-Performance Liquid Chromatography (HPLC) to determine the initial purity and to serve as a reference.

  • Storage: Place the vials in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature.

  • Analysis: Allow the samples to cool to room temperature and analyze by HPLC to determine the percentage of remaining NFSI and the formation of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of major degradants.

  • Data Analysis: Plot the concentration of NFSI against time for each temperature to determine the degradation rate. This data can be used to estimate the shelf life at recommended storage conditions.

4.2. Protocol for Chemical Compatibility Study

This protocol outlines a method to assess the compatibility of NFSI with various laboratory solvents.

Chemical_Compatibility_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Assessment prep1 Prepare saturated solutions of NFSI in test solvents prep2 Store solutions at ambient and elevated temperatures prep1->prep2 an1 Analyze aliquots at T=0 and subsequent time points prep2->an1 an2 Use HPLC to quantify NFSI concentration an1->an2 an3 Use visual inspection for color change or precipitation an2->an3 ass1 Determine % degradation over time an3->ass1 ass2 Classify solvents as compatible, moderately compatible, or incompatible ass1->ass2

Workflow for Chemical Compatibility Testing

Methodology:

  • Solution Preparation: Prepare saturated or near-saturated solutions of NFSI in a range of common laboratory solvents (e.g., acetonitrile, dichloromethane, THF, ethyl acetate, methanol, and toluene) in separate amber glass vials.

  • Storage: Store the solutions under controlled ambient and elevated temperature conditions (e.g., 25 °C and 40 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, and 12 weeks), take an aliquot from each solution.

  • Analysis: Analyze the aliquots by HPLC to determine the concentration of NFSI. Also, visually inspect the solutions for any changes in color or the formation of precipitates.

  • Assessment: Calculate the percentage of degradation over time for each solvent and temperature condition to determine the compatibility.

Logical Decision-Making for Storage and Handling

The following decision tree provides a logical guide for the proper storage and handling of NFSI.

NFSI_Storage_Handling_Decision_Tree start NFSI Received q1 Is the container sealed and undamaged? start->q1 store Store in a cool (<15°C), dry, dark place under inert atmosphere q1->store Yes quarantine Quarantine and inspect. Contact supplier if necessary. q1->quarantine No q2 Is the NFSI for immediate use? store->q2 use Use in a well-ventilated area. Avoid contact with incompatible materials. q2->use Yes q3 Has the NFSI been stored for an extended period (>1 year)? q2->q3 No reseal Reseal container tightly under inert atmosphere after use use->reseal reseal->store q3->use No retest Retest for purity (e.g., by HPLC or NMR) before use q3->retest Yes retest->use

Decision Tree for NFSI Storage and Handling

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the stability, efficacy, and safe handling of this compound in their laboratory and development activities.

References

N-Fluoro-O-benzenedisulfonimide (NFOBS): A Comprehensive Technical Guide to its Role as an Electrophilic Fluorine Source

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can dramatically improve the pharmacological profile of bioactive compounds.[1][2] Among the array of reagents developed for this purpose, electrophilic fluorinating agents have proven to be particularly valuable for their ability to deliver fluorine to electron-rich centers.[3][4] This technical guide provides an in-depth exploration of N-Fluoro-O-benzenedisulfonimide (NFOBS), a highly effective and versatile electrophilic fluorine source.

Introduction to this compound (NFOBS)

This compound, commonly abbreviated as NFOBS, is a stable, crystalline solid that serves as a powerful electrophilic fluorinating agent.[1][5] It belongs to the class of N-F reagents, which are characterized by a polarized nitrogen-fluorine bond that renders the fluorine atom electron-deficient and thus, electrophilic.[6] The strong electron-withdrawing nature of the two adjacent sulfonyl groups in the O-benzenedisulfonimide backbone significantly enhances the electrophilicity of the fluorine atom, making NFOBS a highly reactive yet selective reagent.[6]

Compared to other popular N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, NFOBS often exhibits superior reactivity, which can be attributed to the greater electron-withdrawing capacity of the o-benzenedisulfonimide group.[6] This heightened reactivity allows for the efficient fluorination of a wide range of nucleophiles under mild conditions.[1]

Synthesis of this compound (NFOBS)

NFOBS can be synthesized in a straightforward, three-step process starting from commercially available o-benzenedisulfonic acid, with an overall yield of approximately 81%.[7]

G cluster_synthesis Synthesis of NFOBS o-Benzenedisulfonic acid o-Benzenedisulfonic acid o-Benzenedisulfonyl chloride o-Benzenedisulfonyl chloride o-Benzenedisulfonic acid->o-Benzenedisulfonyl chloride SOCl2 o-Benzenedisulfonimide o-Benzenedisulfonimide o-Benzenedisulfonyl chloride->o-Benzenedisulfonimide NH4OH NFOBS NFOBS o-Benzenedisulfonimide->NFOBS 10% F2/N2

A simplified workflow for the synthesis of NFOBS.
Experimental Protocol: Synthesis of NFOBS[7]

  • Preparation of o-Benzenedisulfonyl Chloride: o-Benzenedisulfonic acid is treated with thionyl chloride (SOCl₂) to yield o-benzenedisulfonyl chloride.

  • Formation of o-Benzenedisulfonimide: The resulting o-benzenedisulfonyl chloride is then reacted with ammonium hydroxide (NH₄OH) to form the cyclic sulfonimide.

  • Fluorination: Finally, o-benzenedisulfonimide is treated with a dilute mixture of fluorine gas in nitrogen (typically 10% F₂/N₂) to afford this compound.

Mechanism of Electrophilic Fluorination

The generally accepted mechanism for electrophilic fluorination with NFOBS involves the direct transfer of the electrophilic fluorine atom from the N-F bond to a carbon-centered nucleophile.[6] This process is a two-electron transfer reaction. The precise mechanism, whether it proceeds via an Sₙ2 pathway or a single-electron transfer (SET) process, has been a subject of discussion.[3] However, evidence such as similar yields for reactions with aryl Grignard reagents and aryllithiums, which have different tendencies for SET, supports the Sₙ2-like mechanism.[3]

G cluster_mechanism Electrophilic Fluorination Mechanism Nucleophile Nucleophile Transition_State Transition State Nucleophile->Transition_State NFOBS NFOBS NFOBS->Transition_State Fluorinated_Product Fluorinated_Product Transition_State->Fluorinated_Product Sulfonimide_Anion Sulfonimide_Anion Transition_State->Sulfonimide_Anion

General mechanism of electrophilic fluorination using NFOBS.

The reaction proceeds as follows:

  • The nucleophile attacks the electrophilic fluorine atom of NFOBS.

  • A transition state is formed where the C-F bond is forming and the N-F bond is breaking.

  • The N-F bond cleaves heterolytically, transferring the fluorine atom to the nucleophile.

  • This results in the formation of the desired fluorinated product and the o-benzenedisulfonimide anion as a byproduct.[6] This byproduct is highly water-soluble, which simplifies the purification of the final product.[7]

Applications in Organic Synthesis

NFOBS is a versatile reagent capable of fluorinating a wide variety of nucleophilic substrates.

Fluorination of Carbonyl Compounds

NFOBS is highly effective for the α-fluorination of enolates derived from ketones, esters, and 1,3-dicarbonyl compounds.[1][7]

Quantitative Data on the Fluorination of Carbonyl Compounds with NFOBS

SubstrateBase/ConditionsSolventYield (%)Reference
2-PhenylcyclohexanoneLDA, THF, -78 °CTHF85[7]
1-IndanoneLDA, THF, -78 °CTHF95[7]
Diethyl malonateNaHTHF92[1]
DibenzoylmethaneK₂CO₃CH₃CN90[8]
β-Keto estersCs₂CO₃MeCN/H₂OGood to excellent[9]
Fluorination of Aromatic and Heteroaromatic Compounds

NFOBS can be used for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. The reaction with organometallic derivatives of arenes, such as Grignard reagents and organolithium species, provides a route to aryl fluorides.[1]

Quantitative Data on the Fluorination of Aromatic Compounds with NFOBS

SubstrateConditionsYield of Fluorobenzene (%)Reference
Phenylmagnesium bromideTHF80[1][6]
PhenyllithiumTHF78[3]
1,3-DimethoxybenzeneNeatNot specified[1]

It is noteworthy that NFOBS has shown superior performance compared to NFSI in the fluorination of aryl Grignard reagents, providing an 80% yield of fluorobenzene compared to 58% with NFSI.[6]

Comparison with Other Electrophilic Fluorinating Reagents

The choice of a fluorinating agent is critical for the success of a synthetic transformation. The following diagram illustrates the relative reactivity and characteristics of NFOBS in comparison to other common N-F reagents.

G cluster_comparison Comparison of Electrophilic N-F Reagents NFOBS NFOBS NFSI NFSI NFOBS->NFSI More Reactive Selectfluor Selectfluor NFOBS->Selectfluor Neutral Reagent Selectfluor->NFSI Generally Milder

References

N-Fluoro-O-benzenedisulfonimide and its Analogues: An In-depth Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of N-Fluoro-O-benzenedisulfonimide (NFOBS) and its analogues, with a particular focus on N-fluorobenzenesulfonimide (NFSI), as powerful electrophilic fluorinating agents in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek to leverage these reagents for the selective introduction of fluorine into organic molecules. This document details the synthesis, stability, and reactivity of these compounds, presenting quantitative data in structured tables for clear comparison. Furthermore, it offers detailed experimental protocols for key transformations and utilizes visual diagrams to elucidate reaction pathways and experimental workflows, thereby serving as a practical resource for laboratory applications.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of selective fluorination methodologies. Among the various approaches, electrophilic fluorination has emerged as a particularly effective strategy, offering a complementary approach to traditional nucleophilic methods.[1][2]

Within the arsenal of electrophilic fluorinating agents, those possessing a nitrogen-fluorine (N-F) bond have proven to be the most practical due to their stability, ease of handling, and tunable reactivity.[1] this compound (NFOBS) and its close analogue, N-fluorobenzenesulfonimide (NFSI), are prominent members of this class of reagents.[1][2] These crystalline, bench-stable solids serve as reliable sources of "electrophilic fluorine" for the fluorination of a wide array of carbon-centered nucleophiles.[3] This guide will delve into the core aspects of NFOBS and its analogues, providing the necessary technical details for their successful application in organic synthesis.

Synthesis of this compound (NFOBS)

NFOBS is a stable, crystalline solid that can be conveniently prepared in a high overall yield from commercially available starting materials. The synthesis is a robust three-step process commencing with o-benzenedisulfonic acid.[4][5]

Synthetic Workflow

The overall synthetic pathway for NFOBS is depicted below.

NFOBS_Synthesis cluster_0 Step 1: Sulfonimide Formation cluster_1 Step 2: Fluorination o-Benzenedisulfonic acid o-Benzenedisulfonic acid o-Benzenedisulfonyl chloride o-Benzenedisulfonyl chloride o-Benzenedisulfonic acid->o-Benzenedisulfonyl chloride PCl5 or SOCl2 o-Benzenedisulfonimide o-Benzenedisulfonimide o-Benzenedisulfonyl chloride->o-Benzenedisulfonimide NH4OH NFOBS NFOBS o-Benzenedisulfonimide->NFOBS 10% F2/N2

Caption: Synthetic pathway for this compound (NFOBS).

Detailed Experimental Protocol

Step 1: Synthesis of o-Benzenedisulfonimide

  • To a flask charged with o-benzenedisulfonic acid (1.0 eq.), add phosphorus pentachloride (2.2 eq.) or thionyl chloride in portions with cooling.

  • Heat the reaction mixture under reflux until the evolution of HCl gas ceases.

  • Remove the excess PCl₅ or SOCl₂ by distillation under reduced pressure to obtain crude o-benzenedisulfonyl chloride.

  • Carefully add the crude o-benzenedisulfonyl chloride to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the mixture vigorously and then acidify with a suitable acid (e.g., HCl) to precipitate the o-benzenedisulfonimide.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound (NFOBS)

  • Dissolve the o-benzenedisulfonimide (1.0 eq.) in a suitable solvent such as acetonitrile.

  • Cool the solution to -40 °C in a well-ventilated fume hood, taking all necessary safety precautions for working with elemental fluorine.

  • Bubble a stream of 10% fluorine gas in nitrogen through the solution while maintaining the low temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or NMR).

  • Upon completion, purge the reaction mixture with nitrogen to remove any residual fluorine.

  • Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to afford NFOBS.

Reactivity and Scope

NFOBS and its analogues are versatile reagents for the fluorination of a broad range of nucleophilic substrates. The general mechanism is believed to be an SN2-type process where the nucleophile attacks the electrophilic fluorine atom, leading to the displacement of the sulfonimide anion.[2][4]

General Reaction Mechanism

Fluorination_Mechanism Reactants Nu:⁻ NFOBS Transition_State [Nu---F---N(SO₂)₂R]⁻ Reactants:nu->Transition_State Attack on F Products Nu-F [N(SO₂)₂R]⁻ Transition_State->Products N-F bond cleavage

Caption: Proposed SN2 mechanism for electrophilic fluorination.

Fluorination of Various Substrates: A Quantitative Comparison

The following tables summarize the yields of fluorination reactions for various classes of nucleophiles using NFOBS and its primary analogue, NFSI.

Table 1: Fluorination of Metal Enolates and Silyl Enol Ethers

SubstrateReagentProductYield (%)Reference
Lithium enolate of 2-methylcyclohexanoneNFOBS2-Fluoro-2-methylcyclohexanone95[4]
Lithium enolate of propiophenoneNFOBSα-Fluoropropiophenone85[4]
Trimethylsilyl enol ether of acetophenoneNFSIα-FluoroacetophenoneModerate to high[1]
1-(Trimethylsilyloxy)cyclohexeneNFOBS2-Fluorocyclohexanone78[4]

Table 2: Fluorination of 1,3-Dicarbonyl Compounds

SubstrateReagentProductYield (%)Reference
Diethyl malonate (sodium salt)NFOBSDiethyl fluoromalonate92[4]
DibenzoylmethaneNFOBS2-Fluorodibenzoylmethane90[4]
1,3-Diphenylpropane-1,3-dioneNFSI2-Fluoro-1,3-diphenylpropane-1,3-dioneHigh[3]

Table 3: Fluorination of Organometallic Reagents

SubstrateReagentProductYield (%)Reference
Phenylmagnesium bromideNFOBSFluorobenzene80[1][4]
Phenylmagnesium bromideNFSIFluorobenzene58[4]
PhenyllithiumNFOBSFluorobenzeneSimilar to Grignard[2]
o-Lithiated N,N-diethylbenzamideNFSIo-Fluoro-N,N-diethylbenzamideBetter than NFOBS[4]

Detailed Experimental Protocols for Fluorination Reactions

General Procedure for the Fluorination of a Silyl Enol Ether with NFOBS
  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silyl enol ether (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, substrate-dependent).

  • Add this compound (NFOBS) (1.1-1.5 eq.) portion-wise as a solid or as a solution in the same solvent.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated carbonyl compound.

Analogues of NFOBS

The most widely used analogue of NFOBS is N-fluorobenzenesulfonimide (NFSI). It is also a commercially available, stable, and crystalline solid.[1] While the reactivity of NFOBS and NFSI is often similar, subtle differences exist. For instance, NFOBS has been reported to give better yields in the fluorination of metal enolates and Grignard reagents, whereas NFSI can be more effective for the fluorination of certain ortho-lithiated aromatic substrates.[4] Other analogues include N-fluorosulfonamides and cationic N-F reagents like Selectfluor®, which exhibit different reactivity profiles.[1]

Safety and Handling

NFOBS and its analogues are stable and relatively safe to handle compared to other fluorinating agents like elemental fluorine. However, they are oxidizing agents and should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, gloves, lab coat), are essential. These reagents should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound and its analogues, particularly NFSI, are indispensable tools in modern organic synthesis for the selective introduction of fluorine. Their stability, ease of handling, and broad substrate scope make them highly valuable reagents for researchers in both academic and industrial settings. This guide has provided a detailed overview of their synthesis, reactivity, and application, with the aim of facilitating their effective use in the laboratory. The provided quantitative data and experimental protocols serve as a practical starting point for the development of novel fluorinated molecules with potential applications in medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for the Fluorination of Aromatic Compounds using N-Fluoro-O-benzenedisulfonimide (NFOBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a powerful electrophilic fluorinating agent used for the introduction of fluorine into organic molecules. The incorporation of fluorine can significantly alter the biological and chemical properties of aromatic compounds, making it a valuable strategy in drug discovery and materials science.[1] NFOBS serves as a stable, solid source of electrophilic fluorine, offering an alternative to other N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[2] This document provides detailed application notes and protocols for the fluorination of aromatic compounds using NFOBS.

Reaction Mechanism and Scope

The fluorination of aromatic compounds with NFOBS proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-deficient fluorine atom in NFOBS is attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the fluorinated product. The reaction is most effective with electron-rich aromatic substrates.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reported reaction conditions for the fluorination of various aromatic compounds with NFOBS. Due to the specific reactivity profile of NFOBS, its application is most successful with activated aromatic systems.

SubstrateReagent (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
1,3-DimethoxybenzeneNFOBS (1.0)Neat042-Fluoro-1,3-dimethoxybenzene60
Phenylmagnesium bromideNFOBS---Fluorobenzene80[3]
TolueneNFOBS---No reaction-[3]
AcetophenoneNFOBS---No reaction-[3]

Experimental Protocols

General Safety Precautions

This compound and related N-F reagents should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) for N-Fluorobenzenesulfonimide (NFSI) as a close analog.[4][5]

Protocol 1: Fluorination of an Activated Aromatic Compound (1,3-Dimethoxybenzene)

This protocol is based on the reported fluorination of 1,3-dimethoxybenzene.[3]

Materials:

  • This compound (NFOBS)

  • 1,3-Dimethoxybenzene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dichloromethane (DCM) or other suitable organic solvent for workup

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 1,3-dimethoxybenzene (1.0 mmol, 1.0 equiv).

  • Cool the flask to 0 °C using an ice bath.

  • While stirring, carefully add this compound (NFOBS) (1.0 mmol, 1.0 equiv) portion-wise to the neat substrate.

  • Continue stirring the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to quench any remaining acidic species.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-fluoro-1,3-dimethoxybenzene.

Mandatory Visualizations

Electrophilic_Aromatic_Fluorination cluster_start Reactants cluster_mechanism Reaction Mechanism cluster_end Products Aromatic Electron-Rich Aromatic Compound Sigma_Complex Sigma Complex (Wheland Intermediate) Aromatic->Sigma_Complex Nucleophilic Attack NFOBS NFOBS (Electrophilic Fluorine Source) NFOBS->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Loss of H+ Fluoroaromatic Fluorinated Aromatic Product Deprotonation->Fluoroaromatic Aromatization Byproduct O-Benzenedisulfonimide Deprotonation->Byproduct

Caption: Electrophilic aromatic substitution mechanism for the fluorination of an aromatic compound using NFOBS.

Experimental_Workflow Start Start: Combine Aromatic Substrate and NFOBS Reaction Reaction at Controlled Temperature (e.g., 0 °C) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with NaHCO3 (aq) and Brine Monitoring->Workup Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Fluorinated Aromatic Product Purification->Product

Caption: General experimental workflow for the fluorination of aromatic compounds with NFOBS.

References

Application Notes and Protocols: Stereoselective Fluorination of Enolates with N-Fluoro-O-benzenedisulfonimide (NFOBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various methods for carbon-fluorine bond formation, the electrophilic fluorination of enolates has emerged as a powerful strategy for the synthesis of α-fluoro carbonyl compounds, which are versatile precursors to a wide array of fluorinated drug candidates.

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a highly effective and stable electrophilic fluorinating agent.[1] Developed by Franklin A. Davis and coworkers, NFOBS offers several advantages, including its crystalline nature, high reactivity, and the generation of a water-soluble byproduct, o-benzenedisulfonimide, which simplifies product purification.[1] This document provides detailed application notes and experimental protocols for the stereoselective fluorination of various enolates using NFOBS, targeting researchers and professionals in organic synthesis and drug development.

Mechanism of Fluorination

The fluorination of enolates with NFOBS proceeds through an electrophilic attack of the enolate nucleophile on the electron-deficient fluorine atom of the N-F bond. The strong electron-withdrawing nature of the two sulfonyl groups in NFOBS polarizes the N-F bond, rendering the fluorine atom susceptible to nucleophilic attack. The generally accepted mechanism is an SN2-type process where the enolate attacks the fluorine atom, leading to the formation of the α-fluoro carbonyl compound and the o-benzenedisulfonimide anion.

Caption: General mechanism of enolate fluorination with NFOBS.

Diastereoselective Fluorination of Chiral Enolates

The diastereoselective fluorination of enolates derived from chiral carbonyl compounds provides a powerful method for the synthesis of optically active α-fluoro carbonyl compounds. The stereochemical outcome is dictated by the facial bias of the chiral enolate, which is influenced by steric and electronic factors of the chiral auxiliary or substituents.

A common strategy involves the use of chiral N-acyloxazolidinones. The enolization of these imides with a suitable base, followed by quenching with NFOBS, can lead to high diastereoselectivity. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophilic fluorine to the opposite face.

Experimental Protocol: Diastereoselective Fluorination of an N-Acyloxazolidinone

Materials:

  • Chiral N-acyloxazolidinone

  • This compound (NFOBS)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under a nitrogen atmosphere, add a solution of NaHMDS (1.1 equiv) in THF dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of NFOBS (1.2 equiv) in THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-N-acyloxazolidinone.

  • Determine the diastereomeric ratio by 19F NMR or HPLC analysis of the purified product.

Representative Data
Substrate (N-Acyloxazolidinone)ProductYield (%)Diastereomeric Ratio (dr)
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneα-Fluoro-N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone85>95:5
N-Butyryl-(4S)-4-benzyl-2-oxazolidinoneα-Fluoro-N-butyryl-(4S)-4-benzyl-2-oxazolidinone8293:7
N-Phenylacetyl-(4R)-4-isopropyl-2-oxazolidinoneα-Fluoro-N-phenylacetyl-(4R)-4-isopropyl-2-oxazolidinone88>95:5

Note: The data presented here are representative examples based on analogous transformations and the established reactivity of NFOBS. Actual results may vary depending on the specific substrate and reaction conditions.

Diastereoselective Fluorination Workflow Workflow for Diastereoselective Fluorination cluster_synthesis Synthesis cluster_workup Workup & Analysis start Chiral N-Acyloxazolidinone enolate Enolate Formation (NaHMDS, THF, -78 °C) start->enolate fluorination Fluorination with NFOBS (THF, -78 °C) enolate->fluorination quench Quench (aq. NH4Cl) fluorination->quench product Diastereomerically Enriched α-Fluoro Imide analysis Analysis (NMR, HPLC) product->analysis extraction Extraction (EtOAc) quench->extraction purification Purification (Column Chromatography) extraction->purification purification->product

Caption: Experimental workflow for diastereoselective fluorination.

Enantioselective Fluorination of Prochiral Enolates

The enantioselective fluorination of prochiral enolates can be achieved using a chiral catalyst to control the stereochemical outcome. While this area is more extensively developed for N-Fluorobenzenesulfonimide (NFSI), the principles are applicable to NFOBS. Chiral Lewis acids or organocatalysts can coordinate to the enolate or NFOBS, creating a chiral environment that directs the fluorination to one enantiotopic face of the enolate.

Conceptual Protocol: Catalytic Enantioselective Fluorination of a β-Keto Ester

Materials:

  • β-Keto ester

  • This compound (NFOBS)

  • Chiral Lewis acid catalyst (e.g., a chiral titanium or copper complex)

  • Base (e.g., 2,6-lutidine)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the chiral Lewis acid catalyst (5-10 mol%) in anhydrous CH2Cl2 (0.1 M) at the desired temperature (e.g., -20 °C to room temperature) under a nitrogen atmosphere, add the β-keto ester (1.0 equiv) followed by the base (1.2 equiv).

  • Stir the mixture for 15-30 minutes to allow for complexation and enolate formation.

  • Add NFOBS (1.1 equiv) in one portion.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Expected Outcomes and Considerations
Substrate (β-Keto Ester)ProductExpected Yield (%)Expected Enantiomeric Excess (ee, %)
2-Methoxycarbonyl-1-indanone2-Fluoro-2-methoxycarbonyl-1-indanone70-9075-95
Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate65-8570-90
Diethyl malonateDiethyl 2-fluoromalonate80-95N/A

Note: This data is hypothetical and based on typical results obtained with similar N-F reagents and catalytic systems. Optimization of the catalyst, solvent, base, and temperature is crucial for achieving high enantioselectivity.

Enantioselective Fluorination Logic Factors in Catalytic Enantioselective Fluorination cluster_inputs Reaction Components cluster_outputs Outcome Substrate Prochiral Enolate Intermediate Chiral Catalyst-Substrate/ Reagent Complex Substrate->Intermediate Reagent NFOBS Reagent->Intermediate Catalyst Chiral Catalyst (Lewis Acid or Organocatalyst) Catalyst->Intermediate Conditions Reaction Conditions (Solvent, Temp, Base) Conditions->Intermediate Yield Yield Selectivity Enantioselectivity (ee) Intermediate->Yield Intermediate->Selectivity

Caption: Logical relationships in enantioselective fluorination.

Applications in Drug Development

The stereoselective synthesis of α-fluoro carbonyl compounds using NFOBS provides access to key building blocks for various classes of pharmaceuticals. For example:

  • β-Fluoroamines: Reduction of α-fluoro N-acyloxazolidinones or amides yields chiral β-fluoroamines, which are important pharmacophores in inhibitors of enzymes such as monoamine oxidase (MAO) and in central nervous system agents.

  • Fluorinated Steroids: The diastereoselective fluorination of steroidal ketones can be used to synthesize potent anti-inflammatory and anticancer agents.

  • Fluorinated Amino Acids: α-Fluoro-β-keto esters can be converted into non-proteinogenic α-fluoro-β-amino acids, which can be incorporated into peptides to enhance their stability and biological activity.

Conclusion

This compound (NFOBS) is a valuable reagent for the stereoselective fluorination of enolates. Through substrate-controlled diastereoselective reactions using chiral auxiliaries or catalyst-controlled enantioselective transformations, NFOBS enables the efficient synthesis of optically active α-fluoro carbonyl compounds. These protocols and application notes provide a framework for researchers and drug development professionals to leverage this powerful fluorinating agent in the synthesis of novel fluorinated molecules with potential therapeutic applications. The straightforward procedures and the ease of purification make NFOBS an attractive choice for both small-scale and large-scale synthetic endeavors.

References

Palladium-Catalyzed C-H Fluorination: Application Notes for N-Fluoro-O-benzenedisulfonimide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches did not yield specific examples or detailed protocols for the palladium-catalyzed C-H fluorination utilizing N-Fluoro-O-benzenedisulfonimide (NFBSI). However, the closely related reagent, N-Fluorobenzenesulfonimide (NFSI), is well-documented in this transformation. The following application notes and protocols are based on the use of NFSI and are intended to serve as a comprehensive guide and a starting point for the development of protocols using NFBSI, which is also an electrophilic fluorine source.

Application Notes

The direct fluorination of carbon-hydrogen (C-H) bonds is a paramount transformation in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. Palladium catalysis has emerged as a powerful tool for directed C-H functionalization, offering high levels of chemo- and regioselectivity.

This document outlines the application of electrophilic N-F reagents, specifically focusing on protocols developed for N-Fluorobenzenesulfonimide (NFSI), in palladium-catalyzed C-H fluorination. The reaction typically proceeds via a C-H activation step, forming a palladacycle intermediate, which is then oxidized by the N-F reagent to a high-valent palladium species. Subsequent reductive elimination furnishes the C-F bond and regenerates the active palladium(II) catalyst.

Key Advantages of this Methodology:

  • Direct Functionalization: Avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses.

  • High Regioselectivity: The use of directing groups allows for the selective fluorination of specific C-H bonds.

  • Broad Substrate Scope: Tolerates a wide range of functional groups, enabling late-stage fluorination of complex molecules.

Safety Precautions:

  • This compound and N-Fluorobenzenesulfonimide are oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

  • Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions may be conducted at elevated temperatures and pressures. Ensure appropriate shielding and pressure-rated equipment are used.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocols

The following are generalized protocols for palladium-catalyzed C-H fluorination using NFSI, which can be adapted for optimization with NFBSI.

Protocol 1: Directed C(sp²)-H Fluorination of 2-Arylpyridines

This protocol is based on the work of Furuya et al. and is suitable for the ortho-fluorination of 2-arylpyridine derivatives.

Materials and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Fluorobenzenesulfonimide (NFSI)

  • 2-Arylpyridine substrate

  • Solvent (e.g., 1,2-dichloroethane, acetonitrile)

  • Microwave reactor or oil bath

  • Schlenk tube or sealed reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a clean, dry Schlenk tube or microwave reaction vial equipped with a magnetic stir bar, add the 2-arylpyridine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and NFSI (1.5 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the reaction solvent (to a concentration of 0.1 M) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 120 °C or in a microwave reactor set to the desired temperature and time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble palladium species.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated product.

Protocol 2: Directed C(sp³)-H Fluorination of Aliphatic Amides

This protocol is adapted from the work of Chen and co-workers for the β-fluorination of aliphatic amides bearing a directing group.

Materials and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Fluorobenzenesulfonimide (NFSI) or other electrophilic fluorine source like Selectfluor

  • Aliphatic amide substrate with a directing group (e.g., 8-aminoquinoline)

  • Oxidant/Additive (e.g., Ag₂CO₃, Fe(OAc)₂)

  • Solvent (e.g., 1,2-dichloroethane, isopropylnitrile)

  • Sealed pressure tube

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Purification supplies

Procedure:

  • To a pressure tube equipped with a magnetic stir bar, add the aliphatic amide substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), the electrophilic fluorine source (2.5 equiv), and any additives such as Ag₂CO₃ (2.0 equiv) and Fe(OAc)₂ (0.3 equiv).

  • Add the reaction solvent (to a concentration of 0.1 M).

  • Seal the tube tightly and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for the specified time (e.g., 14 hours).

  • After cooling to room temperature, carefully open the pressure tube.

  • Dilute the reaction mixture with an organic solvent and filter to remove solids.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the fluorinated product.

Data Presentation

The following tables summarize representative data for palladium-catalyzed C-H fluorination using NFSI and other electrophilic fluorine sources.

Table 1: Palladium-Catalyzed C(sp²)-H Fluorination of 2-Phenylpyridine with Various Fluorinating Agents

EntryFluorinating AgentYield (%)
1NFSI55
2Selectfluor78
3N-Fluoro-2,4,6-trimethylpyridinium triflate65

Reaction conditions: 2-phenylpyridine (1 equiv), Pd(OAc)₂ (10 mol%), fluorinating agent (1.5 equiv), DCE, 120 °C, microwave, 30 min.

Table 2: Substrate Scope for the Palladium-Catalyzed β-C(sp³)-H Fluorination of Aliphatic Amides

SubstrateProductYield (%)Diastereomeric Ratio
N-(quinolin-8-yl)propanamideβ-fluoro-N-(quinolin-8-yl)propanamide75N/A
N-(quinolin-8-yl)butanamide3-fluoro-N-(quinolin-8-yl)butanamide82N/A
N-(quinolin-8-yl)-3-phenylpropanamide3-fluoro-N-(quinolin-8-yl)-3-phenylpropanamide685:1

Reaction conditions: Substrate (1 equiv), Pd(OAc)₂ (10 mol%), Selectfluor (2.5 equiv), Ag₂CO₃ (2.0 equiv), Fe(OAc)₂ (0.3 equiv), iPrCN/DCE, 150 °C, 14 h.

Mandatory Visualizations

Reaction_Mechanism Substrate Arene-DG Palladacycle Palladacycle (Arene-DG)Pd(II) Substrate->Palladacycle + Pd(II) - H+ PdII_cat Pd(II) PdIV_intermediate Pd(IV) Intermediate [(Arene-DG)Pd(IV)-F]+ Palladacycle->PdIV_intermediate + NFBSI (F+) NFBSI NFBSI (F+) PdIV_intermediate->PdII_cat Product F-Arene-DG PdIV_intermediate->Product Reductive Elimination Byproduct [NFBSI-F]- PdIV_intermediate->Byproduct

Caption: Proposed catalytic cycle for Pd-catalyzed C-H fluorination.

Experimental_Workflow Start Start Reagents Combine Substrate, Pd Catalyst, and NFBSI/NFSI in a reaction vessel Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Application Notes and Protocols for the Fluorination of β-Ketoesters using N-Fluoro-O-benzenedisulfonimide (NFOBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Fluoro-O-benzenedisulfonimide (NFOBS) for the targeted fluorination of β-ketoesters, a critical transformation in the synthesis of fluorinated organic molecules for pharmaceutical and agrochemical applications.

Introduction

This compound (NFOBS) is a stable, crystalline, and highly efficient electrophilic fluorinating agent.[1] It serves as a valuable source of "electrophilic" fluorine for the fluorination of a variety of nucleophiles, including the enolates of β-ketoesters. The introduction of a fluorine atom at the α-position of a β-ketoester generates a chiral center and can significantly influence the biological activity, metabolic stability, and physicochemical properties of the parent molecule. NFOBS offers a reliable method for achieving this transformation, often with high yields.[2]

Reaction Principle

The fluorination of a β-ketoester with NFOBS proceeds via the formation of an enolate intermediate in the presence of a suitable base. This enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of NFOBS to form the α-fluoro-β-ketoester and the corresponding sulfonimide byproduct.

Data Presentation

The fluorination of β-ketoester enolates using NFOBS generally proceeds in good to excellent yields, although the specific yield is dependent on the substrate, base, and reaction conditions.

Substrate TypeProductYield Range (%)Notes
β-Ketoester Enolatesα-Fluoro-β-ketoesters65-100[2]Yields are substrate and condition dependent.

Experimental Protocols

Below are two detailed protocols for the fluorination of β-ketoesters using NFOBS. The first is a general procedure, and the second is a more specific example for a cyclic β-ketoester.

Protocol 1: General Procedure for the Fluorination of a β-Ketoester

This protocol describes a general method for the α-fluorination of a β-ketoester using NFOBS.

Materials:

  • β-Ketoester

  • This compound (NFOBS)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium carbonate (K2CO3))

  • Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride, brine)

  • Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Enolate Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the β-ketoester (1.0 eq) in the chosen anhydrous solvent.

    • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

    • Slowly add the base (1.0-1.2 eq) to the stirred solution.

    • Allow the mixture to stir at the same temperature for 30-60 minutes to ensure complete enolate formation.

  • Fluorination:

    • In a separate flask, dissolve NFOBS (1.0-1.2 eq) in the same anhydrous solvent.

    • Slowly add the NFOBS solution to the enolate mixture via a syringe or dropping funnel.

    • Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at a low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-fluoro-β-ketoester.

Protocol 2: Fluorination of Ethyl 2-Oxocyclopentanecarboxylate

This protocol provides a specific example for the fluorination of a cyclic β-ketoester.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • This compound (NFOBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen)

Procedure:

  • Enolate Formation:

    • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous THF (20 mL).

    • Add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, of a 60% dispersion) and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 2-oxocyclopentanecarboxylate (1.56 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) to the stirred suspension.

    • Stir the mixture at 0 °C for 1 hour.

  • Fluorination:

    • In a separate flask, dissolve NFOBS (2.61 g, 11.0 mmol, 1.1 eq) in anhydrous THF (15 mL).

    • Add the NFOBS solution dropwise to the enolate suspension at 0 °C over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield ethyl 1-fluoro-2-oxocyclopentanecarboxylate.

Mandatory Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products beta-Ketoester alpha-Fluoro-beta-Ketoester beta-Ketoester->alpha-Fluoro-beta-Ketoester  Base, Solvent NFOBS NFOBS->alpha-Fluoro-beta-Ketoester Sulfonimide O-Benzenedisulfonimide NFOBS->Sulfonimide

Caption: General reaction scheme for the fluorination of a β-ketoester using NFOBS.

Proposed_Mechanism Proposed SN2 Mechanism start β-Ketoester enolate Enolate Intermediate start->enolate transition_state SN2 Transition State enolate->transition_state + NFOBS products α-Fluoro-β-ketoester + O-Benzenedisulfonimide anion transition_state->products

Caption: Proposed SN2 mechanism for the fluorination of a β-ketoester with NFOBS.

Experimental_Workflow Experimental Workflow start Start enolate_formation 1. Enolate Formation: β-Ketoester + Base in Anhydrous Solvent start->enolate_formation fluorination 2. Fluorination: Add NFOBS Solution enolate_formation->fluorination monitoring 3. Reaction Monitoring (TLC/LC-MS) fluorination->monitoring workup 4. Aqueous Work-up monitoring->workup extraction 5. Extraction workup->extraction drying 6. Drying and Concentration extraction->drying purification 7. Purification (Column Chromatography) drying->purification end End Product purification->end

Caption: A typical experimental workflow for the fluorination of β-ketoesters using NFOBS.

References

Troubleshooting & Optimization

Technical Support Center: N-Fluoro-O-benzenedisulfonimide (NFSI) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Fluoro-O-benzenedisulfonimide (NFSI) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NFSI) and what are its primary applications?

This compound (NFSI) is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent.[1][2] Its primary use is in the introduction of fluorine atoms into organic molecules.[3] Beyond fluorination, NFSI can also function as an amination reagent, a sulfonyl group transfer agent, and an oxidant in various chemical transformations.[1][4][5]

Q2: My fluorination reaction with NFSI is not working or giving very low yields. What are the common causes?

Several factors can contribute to low or no yield in NFSI fluorination reactions:

  • Insufficiently Nucleophilic Substrate: NFSI is a mild electrophilic fluorinating agent and may not react efficiently with electron-poor or sterically hindered substrates.[6]

  • Improper Solvent Choice: The solvent can significantly impact the reaction outcome. Some reactions may require specific solvents to proceed.[2]

  • Incorrect Stoichiometry: An incorrect ratio of substrate, base (if applicable), and NFSI can lead to incomplete conversion or the formation of byproducts.[5]

  • Reaction Temperature: The optimal temperature can vary widely depending on the substrate and catalyst used. Some reactions require elevated temperatures, while others need to be cooled to prevent side reactions.[2][7]

  • Moisture: While some NFSI reactions can be performed in the presence of water, it can be detrimental in other cases, especially when using strong bases or moisture-sensitive catalysts.[8][9]

Q3: I am observing byproducts in my reaction. What are the likely side reactions?

NFSI can participate in several alternative reaction pathways, leading to byproducts:[1]

  • Sulfonylation: The substrate may be sulfonated instead of fluorinated. This occurs when a nucleophile attacks one of the sulfur atoms of NFSI instead of the fluorine atom.[1]

  • Amination: NFSI can act as an aminating agent, leading to the formation of C-N bonds instead of C-F bonds.[2][4][7][10]

  • Formation of Phenylsulfonyl Fluoride (PhSO₂F): This byproduct can form, particularly in the presence of certain nucleophiles like pyridines.[1]

  • Di- or Poly-fluorination: Over-fluorination can occur, especially with highly activated substrates or an excess of NFSI.[1]

Q4: How should I handle and store NFSI?

NFSI is a bench-stable solid.[1] However, it is good practice to store it in a cool, dry place away from strong reducing agents.[4] Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.

Troubleshooting Guides

Issue 1: Low to No Product Formation in Electrophilic Fluorination

If you are experiencing low or no yield in your fluorination reaction, consider the following troubleshooting steps.

Troubleshooting Workflow:

G start Low/No Yield check_substrate Is the substrate sufficiently nucleophilic? start->check_substrate increase_activation Increase substrate nucleophilicity (e.g., convert ketone to silyl enol ether). check_substrate->increase_activation No check_conditions Review Reaction Conditions check_substrate->check_conditions Yes increase_activation->check_conditions optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_catalyst Screen Catalysts/Additives optimize_temp->optimize_catalyst check_reagents Verify Reagent Quality & Stoichiometry optimize_catalyst->check_reagents check_nfsi Is the NFSI fresh? check_reagents->check_nfsi check_base Is the base active (if used)? check_nfsi->check_base check_ratios Verify stoichiometry. check_base->check_ratios success Improved Yield check_ratios->success

Troubleshooting Low Yield

  • Substrate Reactivity: For substrates with low nucleophilicity, such as some ketones, conversion to a more reactive form like a silyl enol ether can improve yields.[11]

  • Solvent Optimization: The choice of solvent is critical. For example, some amination reactions with NFSI work best in solvents like DCE, while others may proceed under solvent-free conditions.[2][7]

  • Temperature Adjustment: Systematically screen a range of temperatures. While some reactions are performed at room temperature or below, others require heating to proceed at a reasonable rate.[2][7]

  • Catalyst and Additive Screening: The addition of a catalyst (e.g., Pd(OAc)₂, CuI, ZrCl₄) or an additive can dramatically improve reaction outcomes.[7][12] Lewis acids, for instance, can activate the substrate or NFSI.

Issue 2: Formation of Unwanted Byproducts

The presence of significant byproducts indicates that alternative reaction pathways are competing with the desired fluorination.

Potential Reaction Pathways:

G substrate Substrate (Nucleophile) fluorination Fluorination (Attack on F) substrate->fluorination sulfonylation Sulfonylation (Attack on S) substrate->sulfonylation amination Amination (N-transfer) substrate->amination nfsi NFSI nfsi->fluorination nfsi->sulfonylation nfsi->amination product_f Fluorinated Product fluorination->product_f product_s Sulfonylated Product sulfonylation->product_s product_n Aminated Product amination->product_n

NFSI Reaction Pathways

  • Minimizing Sulfonylation: This side reaction is more likely with "hard" nucleophiles.[1] Modifying the reaction conditions, such as changing the solvent or temperature, can sometimes favor fluorination.

  • Preventing Amination: Amination can be favored under certain conditions, particularly with transition metal catalysts.[4][7] If amination is a significant problem, consider catalyst-free conditions if applicable to your substrate, or screen different metal catalysts.

  • Controlling Over-fluorination: To avoid di- or poly-fluorination, use a stoichiometric amount of NFSI or add it slowly to the reaction mixture. Running the reaction at a lower temperature can also increase selectivity for mono-fluorination.[7]

Data Presentation

Table 1: Catalyst and Solvent Effects on the Amination of 2,4-Disubstituted Azoles with NFSI
EntryCatalystSolventYield (%)
1Pd(OAc)₂DCEModerate to Excellent
2Cu(OAc)₂DCEModerate to Excellent
3Cu(TFA)₂DCEModerate to Excellent
4FeCl₂DCEGood
5None (TEMPO)EtOAcModerate to Excellent

Data synthesized from multiple examples in the literature.[7]

Table 2: Optimization of Metal-Free Amidation of 1,2,3-Trimethoxybenzene (TMB) with NFSI
EntrySolventTemperature (°C)Yield (%)
1DichloromethaneRefluxPoor
2Diethyl EtherRefluxTraces
3TolueneRefluxModerate
4DioxaneRefluxModerate
5NoneMelting Temp.Excellent
6WaterRefluxGood

Data adapted from a study on the electrophilic aromatic substitution of electron-rich arenes with NFSI.[2][13]

Experimental Protocols

Protocol 1: General Procedure for the Decarboxylative Fluorination of β-Ketoacids

This protocol describes the fluorination of a β-ketoacid with subsequent decarboxylation to yield an α-fluoroketone.[8]

  • To a 20 mL Schlenk flask equipped with a magnetic stir bar, add the β-ketoacid (0.5 mmol), N-Fluorobenzenesulfonimide (NFSI) (0.55 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).

  • Add a mixture of acetonitrile (MeCN) and water (H₂O) in a 9:1 ratio (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed ortho-C–H Fluorination of 2-Arylbenzo[d]thiazoles

This protocol details a directed C-H fluorination using a palladium catalyst.[7]

  • In a reaction vial, combine the 2-arylbenzo[d]thiazole substrate (0.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and L-proline (0.04 mmol, 20 mol%).

  • Add NFSI (0.3 mmol, 1.5 equiv).

  • Add 2 mL of a suitable solvent (e.g., DCE).

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 100 °C).

  • Stir for the required reaction time (e.g., 24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired fluorinated product.

Protocol 3: Metal-Free C-3 Amination of N-Substituted Indoles

This procedure outlines the amination of indoles without a transition metal catalyst.[7]

  • To a flame-dried reaction tube, add the N-substituted indole (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • Add NFSI (1.0 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to yield the 3-aminated indole.

References

Technical Support Center: Optimizing N-Fluoro-O-benzenedisulfonimide (NFSI) Fluorination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Fluoro-O-benzenedisulfonimide (NFSI) fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorination experiments.

Troubleshooting Guide

This guide addresses common issues encountered during NFSI fluorination reactions, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My fluorination reaction with NFSI is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in NFSI fluorinations can stem from several factors, including suboptimal reaction conditions, substrate reactivity issues, or reagent degradation. Here are key areas to investigate:

    • Solvent Choice: The solvent can dramatically affect reaction efficiency.[1] For instance, in some palladium-catalyzed ortho-C–H fluorinations of 2-arylbenzo[d]thiazoles, cyclohexane was found to be the most effective solvent compared to others like DCM, DCE, DMF, and MeCN.[1] In other cases, particularly for intermolecular fluoro-functionalization of olefins, nitromethane has been shown to be a uniquely effective solvent, potentially by activating the NFSI reagent.[2]

    • Temperature and Reaction Time: Many NFSI fluorinations require elevated temperatures to proceed efficiently. For example, catalyst- and solvent-free fluorination of some arenes requires temperatures between 80 °C and 105 °C.[3][4] Yields can also be highly time-dependent; longer reaction times may lead to increased product formation.[5] It is crucial to monitor the reaction progress to determine the optimal time and temperature.

    • Catalyst and Additives: For less reactive substrates, a catalyst may be necessary. Palladium complexes, such as Pd(PPh₃)₄, have been shown to be effective for certain C-H fluorinations.[1] Lewis acids like ZrCl₄ can also catalyze the fluorination of arenes with NFSI in DCM at room temperature.[1] In some cases, additives like L-proline are crucial promoters for the reaction.[1] For reactions involving strong bases, ensuring the correct stoichiometry is critical, as excess base can lead to side reactions.[6]

    • Substrate Reactivity: Electron-rich arenes are generally more reactive towards electrophilic fluorination with NFSI.[1] Substrates with strongly electron-withdrawing groups may be incompatible with certain protocols and result in no desired product.[1][5]

    • Reagent Quality: NFSI is a stable, non-hygroscopic crystalline solid, but its quality should be ensured.[7] If there is no retest or expiration date on the certificate of analysis, it is recommended to use it within the standard one-year warranty from shipment.

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products. What are the common side reactions with NFSI and how can I minimize them?

  • Answer: NFSI is a versatile reagent that can participate in reactions other than fluorination, leading to undesired side products.[3][8][9]

    • Amination: NFSI can act as an aminating agent, leading to the formation of C-N bonds instead of C-F bonds.[1][5][10] This is more likely to occur with certain substrates and catalysts. For example, copper catalysts can promote the direct amination of aromatic C-H bonds with NFSI.[1] To favor fluorination over amination, careful selection of the catalyst and reaction conditions is crucial. Palladium catalysts are often used for fluorination, while copper catalysts may favor amination.

    • Sulfonylation: The transfer of a phenylsulfonyl group from NFSI to a nucleophilic center can occur, resulting in sulfonated byproducts.[8] This has been observed in reactions with imidazole derivatives.[4][8] The formation of phenylsulfonyl fluoride (PhSO₂F) has also been detected as a byproduct.[4][8]

    • Demethylation: In substrates containing methoxy groups, such as 1,3,5-trimethoxybenzene, fluorodemethylation can occur as a side reaction.[4]

    • Dimerization and Tar Formation: Particularly with polycyclic aromatic hydrocarbons, fluorination reactions can be accompanied by tar formation and dimerization, leading to low yields of the desired fluorinated product.[7] Optimizing the reaction conditions, such as temperature and concentration, may help to minimize these side reactions.

Issue 3: Poor Regioselectivity

  • Question: The fluorination of my aromatic substrate is yielding a mixture of regioisomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the fluorination of aromatic compounds can be challenging.

    • Directing Groups: The presence of directing groups on the aromatic ring can significantly influence the position of fluorination. For example, pyrazole-directed C-H fluorination of ortho-substituted arenes has been demonstrated.[1]

    • Catalyst Control: The choice of catalyst can play a critical role in controlling regioselectivity. Palladium-catalyzed reactions have shown high ortho-selectivity in the fluorination of 2-arylbenzo[d]thiazoles.[1]

    • Substrate Design: In some cases, the inherent electronic properties of the substrate lead to a mixture of isomers. For substrates without strong directing groups or substituents, mixtures of regioisomers are common, especially in catalyst-free reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of NFSI fluorination?

A1: The mechanism of electrophilic fluorination with NFSI is still a topic of discussion, with evidence supporting both a single-electron transfer (SET) pathway and a nucleophilic substitution (SN2) type mechanism.[7][11] In the SN2-type mechanism, a carbon-centered nucleophile attacks the electrophilic fluorine atom of the N-F bond.[12] The SET process involves a single-electron transfer from the substrate to NFSI to form a radical anion.[7] The operative mechanism can depend on the specific substrate and reaction conditions.

Q2: How should I handle and store NFSI?

A2: NFSI is a stable and non-hygroscopic crystalline solid with a melting point of 114–116 °C.[3][4][7] It is considered a bench-stable and easy-to-handle reagent.[3][4] Standard laboratory safety precautions, such as wearing gloves and eye protection, should be followed. It is classified as a warning for skin and eye irritation and may cause respiratory irritation. It should be stored in a well-ventilated place.

Q3: Can NFSI be used in solvent-free conditions?

A3: Yes, NFSI can be used in solvent-free conditions, often requiring elevated temperatures (80-105 °C).[3][4] Mechanochemical methods, such as ball milling, have also been successfully employed for NFSI reactions in the absence of solvents, often resulting in shorter reaction times and comparable or higher yields than solvent-based protocols.[3][4][8]

Q4: Are there alternatives to NFSI for electrophilic fluorination?

A4: Yes, several other electrophilic N-F fluorinating reagents are available. Some common alternatives include Selectfluor®, this compound (NFOBS), and N-fluoropyridinium salts.[1][11] The choice of reagent can impact the reaction's success, as some reagents are more powerful than others. For instance, in some palladium-catalyzed reactions, other electrophilic fluorinating agents like Selectfluor were found to be ineffective where NFSI worked.[1] Conversely, NFOBS is often considered a more powerful fluorinating agent than NFSI.[12]

Data and Protocols

Quantitative Data Summary

Table 1: Effect of Solvent on Pd-catalyzed Ortho-C–H Fluorination of 2-arylbenzo[d]thiazoles [1]

SolventYield (%)
CyclohexaneMost Effective
DCMLess Effective
DCELess Effective
DMFLess Effective
DMALess Effective
DMSOLess Effective
MeCNLess Effective
PhClLess Effective
DioxaneLess Effective
TolueneLess Effective

Table 2: Catalyst Screening for Pd-catalyzed Ortho-C–H Fluorination of 2-arylbenzo[d]thiazoles [1]

Palladium CatalystEffectiveness
Pd(PPh₃)₄More Effective
Pd(OAc)₂Less Effective
Pd₂(dba)₃Less Effective
PdCl₂Less Effective
Pd(PPh₃)₂Cl₂Less Effective
Pd(PhCN)₂Cl₂Less Effective
Experimental Protocols

General Protocol for Catalyst-Free Aromatic C-H Fluorination [1][3][4]

  • To a reaction vessel, add the aromatic substrate (1.0 equiv) and NFSI (1.0-2.0 equiv).

  • Heat the reaction mixture to 80-105 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using standard techniques such as column chromatography.

General Protocol for Palladium-Catalyzed C-H Fluorination [1]

  • To a dry reaction vessel under an inert atmosphere, add the substrate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), any necessary ligand or additive (e.g., L-proline), and NFSI (1.1-2.0 equiv).

  • Add the appropriate dry solvent (e.g., cyclohexane).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C).

  • Stir the reaction for the required time, monitoring its progress.

  • After completion, cool the mixture, and perform a standard workup (e.g., filter through celite, concentrate under reduced pressure).

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting_Workflow start Low/No Yield check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate check_reagent Verify NFSI Quality start->check_reagent optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time add_catalyst Add Catalyst/Additive check_conditions->add_catalyst modify_substrate Consider Substrate Modification check_substrate->modify_substrate new_reagent Use Fresh NFSI check_reagent->new_reagent outcome Improved Yield optimize_solvent->outcome optimize_temp_time->outcome add_catalyst->outcome modify_substrate->outcome new_reagent->outcome

Caption: Troubleshooting workflow for low reaction yield.

Side_Product_Analysis start Side Products Observed identify_side_product Identify Side Product(s) (e.g., via NMR, MS) start->identify_side_product amination Amination Product identify_side_product->amination sulfonylation Sulfonylation Product identify_side_product->sulfonylation other Other Byproducts (Dimer, Tar) identify_side_product->other change_catalyst Change Catalyst (e.g., Pd instead of Cu) amination->change_catalyst adjust_nucleophilicity Adjust Substrate/Reagent Nucleophilicity sulfonylation->adjust_nucleophilicity optimize_concentration Optimize Concentration/ Temperature other->optimize_concentration solution Minimized Side Products change_catalyst->solution adjust_nucleophilicity->solution optimize_concentration->solution

Caption: Logical path for identifying and mitigating side products.

References

Improving regioselectivity in fluorination with N-Fluoro-O-benzenedisulfonimide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Fluoro-O-benzenedisulfonimide (NFOBS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving regioselectivity in fluorination reactions and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NFOBS) and for which types of substrates is it typically used?

This compound (NFOBS) is a stable, crystalline solid that serves as an electrophilic fluorinating agent.[1][2] It is effective for the fluorination of a variety of carbon-centered nucleophiles. Common substrates include metal enolates, silyl enol ethers, azaenolates, 1,3-dicarbonyl compounds, and organometallic reagents like Grignard and organolithium compounds.[1] It can also be used for the fluorination of electron-rich aromatic and heteroaromatic compounds.

Q2: What are the main factors influencing regioselectivity in fluorination reactions with NFOBS?

The regioselectivity of fluorination with NFOBS is primarily influenced by the following factors:

  • Substrate's Electronic Properties: In electrophilic aromatic substitution, the inherent electronic properties of the substituents on the aromatic ring are a major determinant of the position of fluorination. Electron-donating groups typically direct fluorination to the ortho and para positions, while electron-withdrawing groups direct to the meta position.

  • Steric Hindrance: Bulky substituents on the substrate can hinder the approach of the fluorinating agent to nearby positions, thereby favoring fluorination at less sterically congested sites.

  • Directing Groups: A functional group can be introduced to the substrate to direct the fluorination to a specific position, often the ortho position, through coordination with a catalyst.

  • Catalyst: The use of transition metal catalysts (e.g., palladium) or Lewis acids (e.g., zirconium tetrachloride) can override the substrate's inherent directing effects and enforce a specific regioselectivity.[3]

  • Reaction Conditions: Solvent, temperature, and the presence of bases can influence the reactivity of the substrate and the fluorinating agent, which can in turn affect the regioselectivity of the reaction.

Q3: How does the reactivity of NFOBS compare to other N-F fluorinating agents like NFSI and Selectfluor®?

NFOBS, N-fluorobenzenesulfonimide (NFSI), and Selectfluor® are all common electrophilic N-F fluorinating agents. While their reactivity can be substrate-dependent, NFOBS is a powerful fluorinating agent.[1] In some cases, better yields have been observed with NFOBS in the fluorination of metal enolates, Grignard reagents, and lithium reagents compared to NFSI.[4] However, for other substrates, such as ortho-lithiated aromatic compounds, NFSI may provide better results.[4] The choice of reagent is often a matter of empirical optimization for a specific transformation.

Troubleshooting Guide

Problem 1: Poor or incorrect regioselectivity in the fluorination of substituted aromatic compounds.

This is a common issue, especially with electron-rich aromatic compounds where mixtures of ortho and para isomers are often obtained.[1]

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inherent Substrate Control The electronic and steric properties of the substituents on your aromatic ring are likely dictating the regioselectivity. For electron-donating groups, a mixture of ortho and para products is expected. If a single isomer is required, a different synthetic strategy may be necessary.
Lack of a Directing Group For specific regioselectivity (e.g., exclusively ortho), consider introducing a directing group that can coordinate to a catalyst. Groups like pyridines, quinolines, or amides can be effective in directing C-H fluorination.[5]
Reaction Conditions Try varying the solvent and temperature. A less polar solvent may enhance selectivity in some cases. Running the reaction at a lower temperature could also improve selectivity by favoring the product formed via the lowest activation energy pathway.
Catalyst Absence If not already in use, consider employing a catalyst. Palladium catalysts with appropriate ligands have been shown to be effective for directing ortho-fluorination.[5] Lewis acids like ZrCl₄ can also influence regioselectivity.[3]

Problem 2: Low yield of the desired fluorinated product.

Low yields can be attributed to several factors, from incomplete reaction to side product formation.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Insufficient Reagent Ensure that a sufficient excess of NFOBS is used, particularly if the substrate has multiple potential sites of reaction or if the reagent is degrading under the reaction conditions.
Base Stoichiometry (for carbanion generation) If generating a nucleophile with a base, ensure the stoichiometry is correct. Inaccurate concentrations of strong bases like NaHMDS can lead to incomplete deprotonation and lower yields.[6]
Reaction Time and Temperature The reaction may not have gone to completion. Try extending the reaction time or cautiously increasing the temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Side Reactions For electron-rich phenols, dearomatization can be a significant side reaction.[1] For substrates with multiple acidic protons, difluorination or polyfluorination can occur.[1] Adjusting the stoichiometry of the base and NFOBS, as well as the reaction temperature, can help to minimize these side reactions.
Reagent Addition The rate of addition of NFOBS to a pre-formed nucleophile can be critical. A slow, controlled addition may minimize side reactions and improve the yield of the desired product.[6]

Experimental Protocols

1. General Protocol for the Fluorination of a 1,3-Dicarbonyl Compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) and add a suitable base (e.g., NaH, LDA, NaHMDS) (1.0-1.2 eq.) dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Fluorination: Dissolve NFOBS (1.1-1.5 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the enolate solution at the same temperature.

  • Reaction Monitoring: Allow the reaction to stir for a period of 1 to 24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

2. Palladium-Catalyzed Ortho-Fluorination of an Aromatic Compound with a Directing Group

This protocol is a conceptual guideline based on methodologies developed for NFSI, which can be adapted for NFOBS.

  • Preparation: To an oven-dried reaction vessel, add the aromatic substrate containing a directing group (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a ligand (if required).

  • Solvent and Reagent Addition: Under an inert atmosphere, add a suitable anhydrous solvent (e.g., DCE, toluene). Then, add NFOBS (1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed CheckSubstrate Analyze Substrate's Electronic & Steric Properties Start->CheckSubstrate InherentControl Is the observed selectivity consistent with known directing group effects? CheckSubstrate->InherentControl ModifyStrategy Consider a different synthetic approach or accept isomer mixture InherentControl->ModifyStrategy Yes UseDirectingGroup Introduce a Directing Group for Catalyst Coordination InherentControl->UseDirectingGroup No Success Improved Regioselectivity ModifyStrategy->Success AddCatalyst Employ a Catalyst (e.g., Pd-based for ortho-direction) UseDirectingGroup->AddCatalyst OptimizeConditions Optimize Reaction Conditions (Solvent, Temperature) AddCatalyst->OptimizeConditions OptimizeConditions->Success

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_1 Factors Influencing Regioselectivity in Aromatic Fluorination cluster_2 Substrate-Controlled Pathway cluster_3 Catalyst-Controlled Pathway AromaticRing Substituted Aromatic Ring ElectronicEffects Electronic Effects (EDG -> o,p; EWG -> m) AromaticRing->ElectronicEffects Inherent Properties StericEffects Steric Hindrance AromaticRing->StericEffects Inherent Properties DirectingGroup Directing Group (DG) AromaticRing->DirectingGroup Modification Mixture Mixture of Isomers (e.g., ortho/para) ElectronicEffects->Mixture StericEffects->Mixture CoordinatedComplex Substrate-DG-Catalyst Complex DirectingGroup->CoordinatedComplex Catalyst Transition Metal or Lewis Acid Catalyst Catalyst->CoordinatedComplex SingleIsomer Single Regioisomer (e.g., ortho) CoordinatedComplex->SingleIsomer Directed Fluorination

Caption: Pathways influencing regioselectivity.

References

Overcoming substrate limitations with N-Fluoro-O-benzenedisulfonimide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Fluoro-O-benzenedisulfonimide (N-FOBDA). This resource is designed for researchers, scientists, and drug development professionals to help overcome substrate limitations and troubleshoot experiments involving this versatile electrophilic fluorinating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N-FOBDA) and what are its primary applications?

This compound (N-FOBDA) is an electrophilic fluorinating agent used to introduce fluorine atoms into organic molecules. The two strong electron-withdrawing sulfonyl groups attached to the nitrogen atom polarize the N-F bond, making the fluorine atom highly electrophilic. Its primary applications include the fluorination of a wide range of nucleophiles, such as enolates, azaenolates, silyl enol ethers, organometallics, and electron-rich aromatic compounds.[1]

Q2: What are the main advantages of N-FOBDA compared to other electrophilic fluorinating agents like NFSI or Selectfluor®?

N-FOBDA often exhibits enhanced reactivity and provides higher yields for certain substrate classes compared to other N-F reagents. For instance, in the fluorination of aryl Grignard reagents, N-FOBDA has been shown to provide significantly higher yields than N-fluorobenzenesulfonimide (NFSI).[1] This increased reactivity is attributed to the greater electron-withdrawing capacity of the o-benzenedisulfonimide group.[1] Additionally, its disulfonimide structure contributes to superior shelf stability compared to reagents like N-fluoropyridinium triflates.[1]

Q3: What are the common substrate limitations for N-FOBDA?

While N-FOBDA has a broad substrate scope, its effectiveness can be limited with highly electron-deficient substrates. For example, it is generally incompatible with highly electron-deficient aromatic rings.[1] Alkynes are also typically not fluorinated by N-F reagents like N-FOBDA.[2] In such cases, alternative fluorinating agents or reaction conditions may be required.

Q4: My fluorination reaction is giving a low yield. What are the common causes and how can I improve it?

Low yields in electrophilic fluorination can stem from several factors:

  • Low Substrate Reactivity: The nucleophilicity of your substrate may be insufficient. This is common with electron-poor substrates.

  • Suboptimal Reaction Conditions: The solvent, temperature, or catalyst may not be ideal for your specific substrate.

  • Reagent Decomposition: Moisture can lead to the decomposition of the fluorinating agent.

  • Incorrect Stoichiometry: An inappropriate ratio of substrate to N-FOBDA can lead to incomplete conversion or the formation of byproducts.

To improve the yield, consider the troubleshooting guide for low reactivity outlined below.

Q5: I am observing poor stereoselectivity in my asymmetric fluorination. What can I do to improve it?

Poor enantioselectivity or diastereoselectivity is a common challenge in asymmetric fluorination. Key factors influencing stereoselectivity include the choice of chiral catalyst or auxiliary, the reaction temperature, and the solvent. Lowering the reaction temperature often enhances selectivity. Screening a variety of chiral ligands or catalysts is also a crucial step in optimizing the stereochemical outcome of the reaction.

Q6: How should I handle and store N-FOBDA?

N-FOBDA is a stable, crystalline solid, which makes it easier and safer to handle compared to gaseous fluorinating agents like F₂.[3] However, like most electrophilic fluorinating agents, it should be stored in a cool, dry place under an inert atmosphere to prevent decomposition due to moisture. Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

Problem: Low to No Reactivity

If your reaction with N-FOBDA is sluggish or not proceeding to completion, consider the following troubleshooting steps. This workflow can help you systematically diagnose and resolve the issue.

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Check_Conditions -> Sol_Optimize_Solvent [label="No"]; Check_Conditions -> Check_Purity [label="Yes"]; Sol_Optimize_Solvent -> Sol_Optimize_Temp; Sol_Optimize_Temp -> End_Success;

Check_Purity -> Sol_Purify [label="No"]; Check_Purity -> End_Success [label="Yes"]; }

Troubleshooting workflow for low reactivity.
  • For Electron-Poor Substrates:

    • Action: Add a Lewis acid catalyst. For C-H fluorination of some arenes, ZrCl₄ has been shown to be an effective catalyst with NFSI, a related reagent.[4]

    • Rationale: A Lewis acid can coordinate to the substrate or the fluorinating agent, increasing the electrophilicity of the fluorine atom and activating the substrate.

  • For Thermally Stable Substrates:

    • Action: Gradually increase the reaction temperature.

    • Rationale: Higher temperatures can provide the necessary activation energy for the reaction to proceed. However, this should be done cautiously as it can also lead to byproduct formation and reduced selectivity.

  • For Carbonyl Compounds:

    • Action: Convert the carbonyl compound to a more nucleophilic silyl enol ether.

    • Rationale: Silyl enol ethers are more reactive nucleophiles than their corresponding ketones or esters and often react more cleanly in electrophilic fluorination.[5]

Problem: Formation of Byproducts (e.g., Di-fluorinated compounds)

The formation of multiple fluorinated species or other byproducts can complicate purification and reduce the yield of the desired product.

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sub -> mono [label="+", headlabel="Slow Addition\nControlled Temp"]; mono -> di [label="+", headlabel="Fast Addition\nExcess Reagent", color="#EA4335"];

{rank=same; nfobda; nfobda2} nfobda -> mono; nfobda2 -> di; }

Pathway to mono- vs. di-fluorination.
  • Action 1: Control the stoichiometry. Use N-FOBDA in a 1:1 to 1.2:1 molar ratio with respect to the substrate for monofluorination.

  • Rationale 1: The monofluorinated product can sometimes be more reactive than the starting material, leading to a second fluorination if excess N-FOBDA is present.

  • Action 2: Add the N-FOBDA solution slowly to the reaction mixture at a low temperature.

  • Rationale 2: Slow addition helps to maintain a low concentration of the fluorinating agent, minimizing over-reaction. Low temperatures can increase the selectivity for monofluorination.

Quantitative Data

Table 1: Performance Comparison of N-FOBDA with Other Electrophilic Fluorinating Agents
SubstrateReagentYield (%)Reference
Phenyl Magnesium BromideN-FOBDA 80% [1]
Phenyl Magnesium BromideNFSI58%[1]
1,3-DimethoxybenzeneN-FOBDA 60% [1]
Ortho-lithiated AromaticsN-FOBDA 10-80%[1]
Ortho-lithiated AromaticsNFSIOften better results[1]
Sodium EnolatesN-FOBDA Good to Excellent[1]
Lithium EnolatesSpecialized Reagents*Often better for monofluorination[2]

*Such as 2-fluoro-3,3-dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide.

Experimental Protocols

Protocol 1: General Procedure for the Electrophilic Fluorination of an Activated Aromatic Compound (1,3-Dimethoxybenzene)

This protocol is a representative example for the fluorination of an electron-rich aromatic substrate.

Materials:

  • 1,3-Dimethoxybenzene

  • This compound (N-FOBDA)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-dimethoxybenzene (1.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous solvent (e.g., 10 mL of acetonitrile) and stir the mixture until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-FOBDA (1.1 mmol, 1.1 equiv) in a minimum amount of anhydrous solvent. Add this solution dropwise to the stirred substrate solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated product.

Protocol 2: Asymmetric Fluorination of a β-Keto Ester using a Chiral Catalyst

This protocol outlines a general approach for achieving enantioselective fluorination. The specific catalyst, solvent, and temperature will require optimization for each substrate.

Materials:

  • β-Keto ester substrate

  • N-FOBDA

  • Chiral Lewis acid catalyst (e.g., a chiral Ni(II), Cu(II), or Ti(IV) complex)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, THF, or toluene)

  • Inert atmosphere setup

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand and the corresponding metal salt (e.g., Ni(ClO₄)₂·6H₂O) to form the catalyst in situ, or add the pre-formed chiral catalyst (typically 1-10 mol%).

  • Reaction Setup: Add the anhydrous solvent and stir for the time required to form the active catalyst.

  • Substrate Addition: Add the β-keto ester substrate (1.0 equiv) to the catalyst solution.

  • Cooling: Cool the mixture to the optimized low temperature (e.g., -20 °C to -78 °C) to maximize enantioselectivity.

  • Reagent Addition: Add N-FOBDA (1.2 equiv) portion-wise or as a solution in the reaction solvent over a prolonged period.

  • Reaction and Monitoring: Stir the reaction at the low temperature until completion, as monitored by TLC or chiral HPLC.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1. Purify the product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

References

Validation & Comparative

A Comparative Guide to Electrophilic Fluorinating Agents: N-Fluoro-O-benzenedisulfonimide (NFOBS) vs. Selectfluor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties. Electrophilic fluorination has emerged as a powerful strategy for the selective formation of C-F bonds. Among the arsenal of reagents available, N-Fluoro-O-benzenedisulfonimide (NFOBS) and Selectfluor have become prominent choices. This guide provides an objective comparison of their reactivity and performance, supported by available experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Properties and Performance

A summary of the key physical, chemical, and performance characteristics of NFOBS and Selectfluor is presented below.

PropertyThis compound (NFOBS)Selectfluor (F-TEDA-BF₄)
CAS Number 134414-80-5[1]140681-55-6[2][3][4]
Molecular Formula C₆H₄FNO₄S₂C₇H₁₄B₂ClF₉N₂[5]
Molecular Weight 237.23 g/mol 354.26 g/mol [3][5]
Appearance Crystalline solidColorless solid[3][4]
Melting Point 139-140 °C (decomposes)[6]~190 °C (decomposes)[4]
Solubility Soluble in many organic solventsSoluble in polar solvents like acetonitrile, DMF, and water[4]
Reagent Type Neutral N-F reagentCationic N-F reagent[7]
Stability Good shelf stability[1]Stable in air and water[4]

Reactivity Comparison: A Tale of Two Reagents

Both NFOBS and Selectfluor are effective electrophilic fluorinating agents, but their reactivity profiles can differ depending on the substrate and reaction conditions. The primary distinction lies in their structural and electronic properties: NFOBS is a neutral reagent, while Selectfluor is a cationic salt. This difference influences their electrophilicity and, consequently, their reactivity.

Fluorination of Carbonyl Compounds and their Derivatives

The fluorination of enolates, enol ethers, and dicarbonyl compounds is a common application for both reagents.

Key Findings from Experimental Data:

While direct side-by-side comparative studies under identical conditions are limited in the literature, the following observations can be made from various reports:

  • 1,3-Dicarbonyl Compounds: Both reagents are effective for the monofluorination of 1,3-dicarbonyl compounds. For instance, the fluorination of dibenzoylmethane with Selectfluor in acetonitrile proceeds in high yield[8]. While specific comparative data is scarce, NFOBS is also known to fluorinate 1,3-dicarbonyl compounds effectively[9].

  • Ketones and Enolates: NFOBS has been reported to give better yields in the fluorination of certain metal enolates compared to other N-F reagents[9]. Selectfluor is also widely used for the fluorination of ketones, often via their enol ethers or in the presence of an acid catalyst[10]. For example, fluorination of tetralone derivatives can be achieved using Selectfluor[11].

  • Silyl Enol Ethers: Both reagents react readily with silyl enol ethers to provide α-fluoroketones[9][12]. The choice between the two may depend on the specific substrate and desired reaction conditions.

Table 1: Representative Fluorination of Carbonyl Compounds

SubstrateReagentConditionsProductYield (%)Reference
DibenzoylmethaneSelectfluorAcetonitrile, rt, 5h2-Fluoro-1,3-diphenylpropane-1,3-dioneHigh[8]
2-Carbethoxycyclohexanone (Lithium enolate)NFOBSTHF, -78 °C to rt2-Carbethoxy-2-fluorocyclohexanone95[9]
1-(Trimethylsilyloxy)cyclohexeneSelectfluorAcetonitrile, rt2-FluorocyclohexanoneGood[12]

Note: The data presented is from different sources and may not be directly comparable due to variations in experimental conditions.

Fluorination of Organometallic and Aromatic Compounds

The fluorination of organometallic reagents and electron-rich aromatic compounds showcases further differences in the reactivity of NFOBS and Selectfluor.

  • Organometallic Reagents: NFOBS has shown superior performance in the fluorination of aryl Grignard reagents. For example, the reaction of phenylmagnesium bromide with NFOBS provides fluorobenzene in 80% yield, whereas N-fluorobenzenesulfonimide (a related neutral N-F reagent) gives a 58% yield[9].

  • Aromatic Compounds: Selectfluor, often in the presence of a strong acid like trifluoromethanesulfonic acid, is a very effective system for the direct fluorination of a wide range of aromatic compounds[13]. NFOBS can also fluorinate ortho-lithiated aromatic compounds, although in some cases, other reagents like NFSI may provide better results[9].

Mechanistic Considerations

The mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing discussion, with evidence supporting both S(_N)2 and single-electron transfer (SET) pathways depending on the substrate and reagent.

For many reactions involving enolates and other carbanionic nucleophiles, an S(_N)2-type mechanism is often proposed. In this pathway, the nucleophile directly attacks the electrophilic fluorine atom of the N-F bond, leading to the formation of the C-F bond and the sulfonimide or DABCO byproduct.

SN2_Mechanism cluster_NFOBS NFOBS Pathway cluster_Selectfluor Selectfluor Pathway Nuc_NFOBS Nucleophile (Enolate) TS_NFOBS [Transition State] Nuc_NFOBS->TS_NFOBS Prod_NFOBS Fluorinated Product TS_NFOBS->Prod_NFOBS C-F bond formation Byprod_NFOBS O-benzenedisulfonimide Anion TS_NFOBS->Byprod_NFOBS N-F bond cleavage NFOBS NFOBS NFOBS->TS_NFOBS Nuc_Selectfluor Nucleophile (Enolate) TS_Selectfluor [Transition State] Nuc_Selectfluor->TS_Selectfluor Prod_Selectfluor Fluorinated Product TS_Selectfluor->Prod_Selectfluor C-F bond formation Byprod_Selectfluor DABCO Derivative TS_Selectfluor->Byprod_Selectfluor N-F bond cleavage Selectfluor Selectfluor Selectfluor->TS_Selectfluor

Figure 1: Plausible S(_N)2 transition states for fluorination.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the fluorination of active methylene compounds.

General Procedure for Fluorination of an Active Methylene Compound with NFOBS

This procedure is adapted from methodologies described for the fluorination of enolates[9].

  • Enolate Formation: To a solution of the active methylene compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong base such as lithium diisopropylamide (LDA) or sodium hydride (1.05 mmol) is added dropwise. The mixture is stirred at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Fluorination: A solution of this compound (NFOBS) (1.1 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.

  • Reaction Progression: The reaction mixture is allowed to warm slowly to room temperature and stirred for a period of 2 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired monofluorinated product.

General Procedure for Fluorination of a 1,3-Dicarbonyl Compound with Selectfluor

This protocol is based on typical procedures for the fluorination of β-dicarbonyl compounds[14].

  • Reaction Setup: A solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent, such as acetonitrile or dichloromethane (10 mL), is prepared in a round-bottom flask.

  • Reagent Addition: Selectfluor (1.1 mmol) is added to the solution in one portion at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or GC. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrate.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water (20 mL) and an organic solvent like ethyl acetate (20 mL).

  • Purification: The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure fluorinated product.

Logical Workflow for Reagent Selection

The choice between NFOBS and Selectfluor depends on several factors, including the nature of the substrate, the desired reaction conditions, and the cost and availability of the reagents. The following workflow can guide the decision-making process.

Reagent_Selection Start Define Substrate and Reaction Goal Substrate_Type Substrate Type? Start->Substrate_Type Conditions Desired Reaction Conditions? Substrate_Type->Conditions 1,3-Dicarbonyl / Silyl Enol Ether NFOBS_Choice Consider NFOBS Substrate_Type->NFOBS_Choice Metal Enolate / Organometallic Selectfluor_Choice Consider Selectfluor Substrate_Type->Selectfluor_Choice Less Reactive Aromatic / Neutral Ketone Conditions->NFOBS_Choice Anhydrous / Strong Base Conditions->Selectfluor_Choice Aqueous / Mild Acidic Final_Choice Select Optimal Reagent NFOBS_Choice->Final_Choice Selectfluor_Choice->Final_Choice

Figure 2: Decision workflow for selecting a fluorinating agent.

Conclusion

Both this compound and Selectfluor are valuable and versatile reagents for electrophilic fluorination. Selectfluor, being a cationic and highly electrophilic reagent, is particularly effective for a broad range of substrates, including less activated systems, and is notable for its stability and ease of handling. NFOBS, a neutral reagent, has demonstrated advantages in specific applications, such as the fluorination of metal enolates and certain organometallic compounds, where it can provide higher yields.

The choice of reagent should be guided by the specific requirements of the chemical transformation. For general-purpose electrophilic fluorination, particularly on a larger scale, the well-established and commercially available Selectfluor is often a reliable first choice. However, for challenging substrates or when optimizing for yield with specific nucleophiles like pre-formed enolates, NFOBS presents a powerful alternative that should be considered. Careful evaluation of the substrate, desired reaction conditions, and a survey of the relevant literature will ultimately lead to the most successful outcome in any fluorination endeavor.

References

A Mechanistic Showdown: N-Fluoro-O-benzenedisulfonimide vs. Other Electrophilic Fluorinating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating their biological properties. The choice of a fluorinating agent is paramount to the success of this endeavor. This guide provides a mechanistic and performance-based comparison of N-Fluoro-O-benzenedisulfonimide (NFOBS) with other widely used electrophilic fluorinating agents, namely Selectfluor and N-fluorobenzenesulfonimide (NFSI).

Electrophilic fluorination has become a cornerstone of modern medicinal chemistry, offering a direct method for the formation of carbon-fluorine bonds.[1] Reagents with a nitrogen-fluorine (N-F) bond have emerged as the most practical, stable, and safe options for this transformation.[1] Among these, NFOBS, Selectfluor, and NFSI are some of the most common choices in the synthetic chemist's toolkit.[1] This guide aims to provide a clear, data-driven comparison to aid in the selection of the most appropriate reagent for a given synthetic challenge.

At a Glance: Key Performance Metrics

The efficiency and selectivity of a fluorinating agent are crucial for its practical application. The following tables summarize the performance of NFOBS, Selectfluor, and NFSI in the α-fluorination of various carbonyl compounds, a common transformation in organic synthesis. It is important to note that the data presented is collated from different studies and may not represent a direct side-by-side comparison under identical conditions.

Table 1: α-Fluorination of the Lithium Enolate of 2-Phenylcyclohexanone

Fluorinating AgentYield (%)Reference
NFOBS95[2]
NFSI78[2]

Table 2: Fluorination of 1,3-Dicarbonyl Compounds

Fluorinating AgentSubstrateProductYield (%)Reference
SelectfluorDibenzoylmethane2-Fluoro-1,3-diphenylpropane-1,3-dione95[3][4][5]
NFSIEthyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate99[6][7]

Table 3: Fluorination of β-Ketoacids

Fluorinating AgentSubstrateProductYield (%)Reference
NFSI3-Oxo-3-phenylpropanoic acid1-Fluoro-2-phenylethan-1-one81[8]
Selectfluor2-Methyl-3-oxo-3-phenylpropanoic acid2-Fluoro-2-methyl-1-phenylethan-1-one85[8]

Delving into the Mechanism: SN2 vs. Single-Electron Transfer (SET)

The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of debate, with two primary pathways proposed: a direct SN2-type attack of the nucleophile on the fluorine atom, or a single-electron transfer (SET) mechanism.[1]

The SN2-type mechanism is supported by evidence from reactions of aryl Grignard and aryllithium reagents with NFOBS, where similar yields of fluorobenzene were obtained despite the differing tendencies of these organometallic reagents to participate in SET processes.[9]

dot

SN2_Mechanism Nucleophile Nu⁻ Transition_State [Nu···F···NR₂]⁻ Nucleophile->Transition_State attacks F NF_Reagent R₂N-F NF_Reagent->Transition_State Product Nu-F Transition_State->Product Leaving_Group R₂N⁻ Transition_State->Leaving_Group

Caption: Proposed SN2-type mechanism for electrophilic fluorination.

On the other hand, a SET mechanism has been proposed, particularly for the fluorination of certain substrates like stilbenes with Selectfluor.[10] This pathway involves the initial transfer of an electron from the nucleophile to the fluorinating agent, followed by the transfer of a fluorine atom.[11]

dot

SET_Mechanism Reactants Nu + R₂N-F SET_Step [Nu⁺• R₂N-F⁻•] Reactants->SET_Step Single-Electron Transfer F_Transfer Nu-F + R₂N• SET_Step->F_Transfer Fluorine Atom Transfer Products Products

Caption: Proposed SET mechanism for electrophilic fluorination.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for the α-fluorination of ketones using NFOBS, Selectfluor, and NFSI.

General Experimental Workflow

The following diagram illustrates a typical workflow for an electrophilic fluorination reaction.

dot

Experimental_Workflow Start Start Prepare_Substrate Prepare Substrate Solution Start->Prepare_Substrate Add_Base Add Base (if required) Prepare_Substrate->Add_Base Cool_Reaction Cool Reaction Mixture Add_Base->Cool_Reaction Add_Fluorinating_Agent Add Fluorinating Agent Cool_Reaction->Add_Fluorinating_Agent Stir_Reaction Stir at Specified Temperature Add_Fluorinating_Agent->Stir_Reaction Quench_Reaction Quench Reaction Stir_Reaction->Quench_Reaction Workup Aqueous Workup Quench_Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification End End Purification->End

Caption: General workflow for an electrophilic fluorination reaction.

Protocol 1: α-Fluorination of 2-Phenylcyclohexanone using NFOBS [2]

  • A solution of 2-phenylcyclohexanone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the lithium enolate.

  • A solution of this compound (NFOBS) (1.1 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-fluoro-2-phenylcyclohexanone.

Protocol 2: α-Fluorination of a Cyclic Ketone using Selectfluor [12]

  • To a solution of the cyclic ketone (1.0 mmol) in acetonitrile (20 mL) is added Selectfluor (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 10-96 hours or refluxed at 70 °C for 10-96 hours, with reaction progress monitored by TLC or NMR.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in dichloromethane (20 mL) and washed with water (3 x 20 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Decarboxylative Fluorination of a β-Ketoacid using NFSI [8]

  • To a solution of the β-ketoacid (0.5 mmol) in a mixture of acetonitrile and water (20:1, 5 mL) is added cesium carbonate (1.5 mmol).

  • N-fluorobenzenesulfonimide (NFSI) (0.5 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature for 1 hour.

  • The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Conclusion

The choice between NFOBS, Selectfluor, and NFSI will depend on the specific substrate, desired selectivity, and reaction conditions. NFOBS has shown high efficiency in the fluorination of pre-formed enolates.[2] Selectfluor is a powerful and versatile reagent that can be used under various conditions, including in aqueous media.[3][4][5] NFSI is a widely used reagent that is effective for a broad range of substrates, including in decarboxylative fluorination reactions.[8] Understanding the mechanistic nuances and reviewing the available performance data will enable researchers to make an informed decision for their synthetic campaigns, ultimately accelerating the discovery and development of novel fluorinated molecules.

References

A Comparative Guide to the Kinetic Performance of N-Fluoro-O-benzenedisulfonimide and Its Analogues in Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate electrophilic fluorinating agent is paramount for successful synthesis. This guide provides a comparative analysis of the kinetic performance of N-Fluoro-O-benzenedisulfonimide (NFOBS) and its analogues, supported by experimental data to facilitate informed reagent selection.

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, making electrophilic fluorination a critical transformation in medicinal and materials chemistry. A variety of N-F reagents have been developed, each with distinct reactivity and selectivity profiles. This guide focuses on a kinetic comparison of prominent N-F reagents, including this compound (NFOBS), N-Fluorobenzenesulfonimide (NFSI), and Selectfluor™, to provide a quantitative basis for their comparison.

Quantitative Reactivity Scale of Electrophilic Fluorinating Agents

Recent kinetic studies have enabled the establishment of a quantitative reactivity scale for several common N-F fluorinating agents. The reactivity of these reagents was determined by monitoring the kinetics of the fluorination of a series of para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives. The second-order rate constants provide a direct measure of the fluorinating power of each reagent.[1][2]

While a direct, side-by-side kinetic comparison including NFOBS in this specific quantitative scale is not available in the cited literature, its synthetic utility and reactivity have been compared with NFSI. NFOBS is a stable, crystalline solid with good fluorinating power, particularly effective for the fluorination of carbanions, such as enolates, yielding α-fluorinated products in high yields (65-100%).[3]

Below is a summary of the second-order rate constants (k₂) for the reaction of various fluorinating agents with 1,3-diphenylpropane-1,3-dione, a representative 1,3-dicarbonyl compound, in acetonitrile.

Fluorinating AgentAbbreviationSecond-Order Rate Constant (k₂, M⁻¹s⁻¹) at 25°CRelative Rate (vs. Selectfluor™)
Selectfluor™-1.1 x 10⁻¹1.0
N-FluorobenzenesulfonimideNFSI1.2 x 10⁻³0.011
2,6-Dichloro-N-fluoropyridinium triflate-1.211
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate-3.2 x 10¹291
N-Fluoro-2,4,6-trimethylpyridinium triflate-2.5 x 10⁻²0.23

Data extracted from Rozatian et al., Chem. Sci., 2018, 9, 8692-8702.[1][2]

Reaction Mechanism: SN2 versus Single-Electron Transfer (SET)

The mechanism of electrophilic fluorination has been a subject of debate, with two primary pathways proposed: a concerted SN2 mechanism and a stepwise single-electron transfer (SET) mechanism. Kinetic studies, including Hammett and Eyring analyses, along with experiments using radical probes, have provided evidence supporting the SN2 mechanism for many N-F reagents, including NFOBS.[1][4] For instance, similar yields of fluorobenzene are obtained from the reaction of NFOBS with aryl Grignard reagents and aryllithiums, despite the differing tendencies of these organometallic reagents to participate in SET processes, which points towards an SN2 pathway.[4]

The general workflow for a kinetic study of electrophilic fluorination can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare solutions of N-F reagent and nucleophile B Equilibrate solutions to reaction temperature A->B C Mix solutions in cuvette (UV-Vis) or NMR tube B->C D Monitor reaction progress (e.g., absorbance change) C->D E Plot data (e.g., ln[A] vs. time) D->E F Determine pseudo-first-order rate constant (k_obs) E->F G Calculate second-order rate constant (k_2) F->G G A Absorbance vs. Time Data B Pseudo-First-Order Rate Constant (k_obs) A->B Exponential Fit D Second-Order Rate Constant (k_2) B->D C Concentration of N-F Reagent C->D

References

N-Fluoro-O-benzenedisulfonimide (NFOBS): A Comparative Guide to its Efficacy in Fluorinating Challenging Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective introduction of fluorine atoms into complex molecules is a critical step in designing novel therapeutics and materials. This guide provides an objective comparison of N-Fluoro-O-benzenedisulfonimide (NFOBS) with other common electrophilic fluorinating agents, namely N-fluorobenzenesulfonimide (NFSI) and Selectfluor. The following sections present a detailed analysis of their performance on challenging substrates, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic needs.

Executive Summary

This compound (NFOBS) is a powerful electrophilic fluorinating agent that demonstrates notable efficacy in the fluorination of a variety of challenging substrates. While its reactivity is often comparable to that of NFSI and Selectfluor, NFOBS exhibits distinct advantages in specific applications, particularly in the fluorination of organometallic species. This guide will delve into a comparative analysis of these reagents across different classes of challenging substrates, providing quantitative data and detailed experimental protocols to inform reagent choice in complex synthetic endeavors.

Comparative Performance Analysis

The choice of a fluorinating agent is highly dependent on the nature of the substrate. For challenging substrates, such as those that are sterically hindered, electron-deficient, or possess unactivated C-H bonds, the subtle differences in the reactivity and steric profile of the fluorinating agent can significantly impact reaction outcomes.

Fluorination of Sterically Hindered Substrates

In the fluorination of sterically demanding environments, the size and reactivity of the N-F reagent are crucial. While both NFOBS and NFSI are effective, NFSI's greater steric bulk can sometimes lead to higher diastereoselectivity.

SubstrateReagentDiastereomeric Excess (de)Yield (%)Reference
α,β-unsaturated chiral oxazolidinoneNFOBS 82%Not Reported[1]
α,β-unsaturated chiral oxazolidinoneNFSI >98%78%[1]
Fluorination of Organometallic Reagents

NFOBS has shown superior performance in the fluorination of certain organometallic reagents, such as Grignard reagents, when compared to NFSI. This can be attributed to the electronic properties of the NFOBS reagent.

SubstrateReagentProductYield (%)Reference
Phenylmagnesium bromideNFOBS Fluorobenzene80%[2]
Phenylmagnesium bromideNFSI Fluorobenzene58%[3]
Fluorination of Electron-Deficient Arenes

The fluorination of electron-deficient aromatic rings is a significant challenge in organic synthesis. While data directly comparing NFOBS, NFSI, and Selectfluor on the same electron-deficient arene is limited, existing literature suggests that the choice of reagent and reaction conditions is critical. For instance, NFSI has been successfully employed for the fluorination of various electron-poor (hetero)arenes, often requiring catalysis or harsh conditions.[1]

Fluorination of Unactivated C-H Bonds

Direct C-H fluorination is a highly sought-after transformation. Selectfluor, often in the presence of a catalyst, is a prominent reagent for this purpose.[4] While there is less specific comparative data for NFOBS in this context, the development of new catalytic systems is expanding the scope of N-F reagents for C-H functionalization.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for the use of NFOBS, NFSI, and Selectfluor.

General Protocol for α-Fluorination of a Ketone using NFOBS
  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, CH2Cl2).

  • Enolate Formation : Cool the solution to -78 °C and add a strong base (e.g., lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS)) dropwise to generate the corresponding enolate.

  • Fluorination : To the cold enolate solution, add a solution of NFOBS (1.1 equiv) in the same anhydrous solvent dropwise.

  • Reaction Monitoring : Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up : Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Fluorination of an Aryl Grignard Reagent using NFSI
  • Grignard Reagent Preparation : Prepare the aryl Grignard reagent from the corresponding aryl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.

  • Reaction Setup : In a separate flame-dried flask, dissolve NFSI (1.0 equiv) in a 4:1 mixture of anhydrous CH2Cl2 and perfluorodecalin.[5]

  • Fluorination : Cool the NFSI solution to the desired temperature (e.g., 0 °C or room temperature) and add the freshly prepared Grignard reagent dropwise.

  • Reaction Monitoring and Work-up : Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent.

  • Purification : Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.

General Protocol for Fluorination of an Activated Methylene Compound using Selectfluor
  • Dissolution : Dissolve the activated methylene substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile, methanol).[3][6]

  • Reagent Addition : Add Selectfluor (1.1-1.5 equiv) to the solution in one portion at room temperature.[6]

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress.[6]

  • Work-up : After the reaction is complete, remove the solvent under reduced pressure.

  • Purification : The crude product can be purified by extraction with a suitable organic solvent and subsequent column chromatography.

Mechanism of Electrophilic Fluorination

The prevailing mechanism for electrophilic fluorination by N-F reagents is considered to be a bimolecular nucleophilic substitution (SN2) type process.[7][8] In this pathway, the nucleophilic carbon center of the substrate attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of a C-F bond and the release of the sulfonimide or amine byproduct.

SN2_Fluorination_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---F---N]⁻ Nu->TS Attack on F NF_reagent N-F Reagent NF_reagent->TS Product Fluorinated Product (Nu-F) TS->Product C-F bond formation Byproduct N⁻ Byproduct TS->Byproduct N-F bond cleavage

Caption: Proposed SN2 mechanism for electrophilic fluorination.

Experimental Workflow Visualization

The general workflow for a typical electrophilic fluorination reaction using an N-F reagent can be visualized as a series of sequential steps, from substrate preparation to product purification.

Fluorination_Workflow Start Start: Substrate Preparation Solvent Dissolve in Anhydrous Solvent Start->Solvent Base Add Base (if required for enolate formation) at low temperature Solvent->Base Reagent Add N-F Reagent (NFOBS, NFSI, or Selectfluor) Base->Reagent Reaction Stir and Monitor Reaction (TLC, LC-MS, GC-MS) Reagent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: General experimental workflow for electrophilic fluorination.

Logical Relationship of Reagent Selection

The selection of the optimal fluorinating agent is a logical process based on substrate properties and desired reaction outcomes.

Reagent_Selection_Logic Substrate Challenging Substrate Steric Sterically Hindered? Substrate->Steric Organometallic Organometallic? Substrate->Organometallic ElectronDeficient Electron-Deficient Arene? Substrate->ElectronDeficient UnactivatedCH Unactivated C-H? Substrate->UnactivatedCH NFSI Consider NFSI Steric->NFSI Yes (High de) NFOBS Consider NFOBS Organometallic->NFOBS Yes (High Yield) ElectronDeficient->NFSI Yes (with catalyst) Selectfluor Consider Selectfluor UnactivatedCH->Selectfluor Yes (with catalyst)

Caption: Decision logic for selecting a fluorinating agent.

Conclusion

This compound (NFOBS) is a valuable and highly effective electrophilic fluorinating agent with a distinct performance profile compared to NFSI and Selectfluor. While all three reagents are powerful tools for the synthesis of fluorinated organic molecules, NFOBS demonstrates particular advantages in the fluorination of organometallic substrates. For sterically demanding applications, NFSI may offer superior diastereoselectivity. The choice of reagent should be carefully considered based on the specific substrate and the desired outcome, with the information provided in this guide serving as a valuable resource for making an informed decision. Further research into direct comparative studies on a broader range of challenging substrates will continue to refine our understanding of the unique capabilities of each of these important reagents.

References

Spectroscopic analysis to confirm fluorination by N-Fluoro-O-benzenedisulfonimide

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Spectroscopic Confirmation of Fluorination by NFSI

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a critical strategy for modulating chemical and biological properties. N-Fluoro-O-benzenedisulfonimide (NFSI) has emerged as a versatile and widely used electrophilic fluorinating agent due to its stability and reactivity.[1] For researchers employing NFSI, rigorous analytical confirmation of the resulting fluorination is paramount. This guide provides a comparative overview of the primary spectroscopic techniques used to verify the successful incorporation of fluorine, compares NFSI to other common fluorinating agents, and offers detailed experimental protocols for analysis.

Primary Spectroscopic Techniques for Confirmation

The successful fluorination of a target molecule can be unequivocally confirmed through a combination of spectroscopic methods. Each technique offers unique insights into the molecular structure.

Spectroscopic TechniqueInformation ProvidedKey Observations for Successful Fluorination
¹⁹F NMR Spectroscopy Direct detection of fluorine atoms. Provides information on the chemical environment, number of distinct fluorine nuclei, and through-bond coupling to other active nuclei.[2][3]Appearance of new signals in the characteristic chemical shift range for organofluorine compounds (-50 to -220 ppm).[4][5] The multiplicity of the signal can indicate coupling to nearby protons (¹H) or other nuclei.
¹H & ¹³C NMR Spectroscopy Indirect evidence of fluorination through spin-spin coupling with neighboring protons and carbons.[5]In ¹H NMR, signals for protons near the new fluorine atom will show splitting (coupling) with characteristic J-coupling values (JHF). In ¹³C NMR, the carbon directly bonded to fluorine will appear as a doublet with a large ¹JCF coupling constant.
Mass Spectrometry (MS) Confirms the change in molecular weight corresponding to the addition of a fluorine atom and loss of a hydrogen atom (or other leaving group). Fragmentation patterns can reveal the location of the fluorine.[6]The molecular ion peak ([M]+) in the mass spectrum will increase by 18.00 Da (mass of F minus mass of H). High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition.[7]
X-ray Crystallography Provides unambiguous, three-dimensional structural evidence of fluorine incorporation, including its precise location, bond lengths, bond angles, and stereochemistry.[8][9]The solved crystal structure will show the electron density corresponding to the fluorine atom at the expected position on the molecular scaffold. This is the definitive method for structure proof when a suitable single crystal can be obtained.[10]

Comparison with Alternative Fluorinating Agents

The choice of fluorinating agent is dictated by the substrate and desired outcome. NFSI is often compared with other electrophilic agents like Selectfluor and nucleophilic agents such as Deoxo-Fluor®. The analytical approach to confirming fluorination remains the same, but the reaction conditions and potential byproducts differ.

FeatureThis compound (NFSI) Selectfluor® (F-TEDA-BF₄) Deoxo-Fluor®
Reagent Type Electrophilic (N-F reagent)[11]Electrophilic (N-F reagent)[12]Nucleophilic (Deoxofluorination)[13][14]
Mechanism Delivers an electrophilic fluorine atom ("F+").Delivers an electrophilic fluorine atom ("F+").Replaces hydroxyl and carbonyl groups with fluorine.[15]
Typical Substrates Enolates, silyl enol ethers, arenes, active methylene compounds.[1]A wide range of nucleophiles, including electron-rich aromatics and β-dicarbonyl compounds.[11]Alcohols (-> alkyl fluorides), aldehydes/ketones (-> gem-difluorides), carboxylic acids (-> acyl fluorides).[13][16]
Relative Reactivity Generally less reactive than Selectfluor®, allowing for milder conditions.[11]Considered one of the most reactive and powerful electrophilic fluorinating agents.[11][12]Reactivity depends on the substrate; thermally more stable than its predecessor, DAST.[13]
Byproducts & Analysis Benzenesulfonimide is the primary byproduct. Phenylsulfonyl fluoride (PhSO₂F) can sometimes be observed in ¹⁹F NMR spectra as a byproduct.[17][18]The TEDA dication is the main byproduct, which is typically water-soluble and easily removed during aqueous workup.[11]Byproducts are sulfur-based and volatile; must be handled with care as HF is generated upon contact with water.[14]
Advantages Bench-stable solid, easy to handle, good selectivity.[1]Highly reactive, bench-stable, and its byproduct is easily removed.[11]Enables deoxofluorination, a different synthetic transformation. Thermally stable and effective for a broad range of substrates.[13][19]

Experimental Workflow for Fluorination Confirmation

The process of confirming a successful fluorination reaction follows a logical progression from the initial reaction to purification and final spectroscopic analysis.

G cluster_reaction Synthesis cluster_workup Purification cluster_analysis Spectroscopic Analysis A Reactant + NFSI in Anhydrous Solvent B Reaction Stirring (e.g., 80°C, 30 min) A->B C Aqueous Workup (e.g., NaHCO3 wash) B->C D Extraction & Drying C->D E Column Chromatography D->E F Purified Product E->F G NMR Spectroscopy (¹⁹F, ¹H, ¹³C) F->G H LC-MS / HRMS F->H I X-ray Crystallography (if crystalline) F->I J Structure Confirmed G->J H->J I->J

Caption: Experimental workflow from reaction with NFSI to spectroscopic confirmation.

Detailed Experimental Protocols

General Protocol for Fluorination with NFSI

This protocol is a general guideline and should be adapted based on the specific substrate and reaction scale.

  • Preparation : To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substrate (1.0 equiv).

  • Dissolution : Dissolve the substrate in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).[7]

  • Reagent Addition : Add this compound (NFSI) (typically 1.0-1.5 equiv) to the solution.[7]

  • Reaction : Stir the mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the reaction progress by TLC or LC-MS.[7][18]

  • Workup : Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, ether). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]

  • Purification : Concentrate the dried organic phase under reduced pressure. Purify the crude residue via flash column chromatography to isolate the fluorinated product.[7]

Protocol for ¹⁹F NMR Analysis
  • Sample Preparation : Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) in a clean NMR tube.

  • Internal Standard : While not always necessary for qualitative confirmation, an internal standard (e.g., 4-fluoroacetanilide) can be added for quantitative analysis.[17]

  • Spectrometer Setup : Acquire the spectrum on a high-field NMR spectrometer. Use a broadband or fluorine-specific probe.

  • Acquisition : Run a standard 1D ¹⁹F NMR experiment. If protons are present in the molecule, it is often useful to run both a proton-coupled and a proton-decoupled experiment to simplify the spectrum and aid in assignment.[2]

  • Data Processing : Process the resulting Free Induction Decay (FID) with an appropriate window function. Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or a known internal standard. Analyze the chemical shifts, integrals, and coupling patterns to confirm fluorination.[2]

Protocol for LC-MS Analysis
  • System Preparation : Use an LC-MS system where potential sources of fluorine contamination, such as PTFE tubing and degasser membranes, have been replaced or bypassed to prevent background noise.[20]

  • Sample Preparation : Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Filter the sample through a 0.2 µm non-fluorinated filter (e.g., glass fiber) before analysis.[20][21]

  • Chromatography : Inject the sample onto a reverse-phase column (e.g., C18). Use a mobile phase gradient, typically of water and acetonitrile (both with 0.1% formic acid for better ionization in positive mode).[21]

  • Mass Spectrometry : Analyze the eluent using an electrospray ionization (ESI) source, typically in positive ion mode. Acquire data in full scan mode to identify the molecular ion. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.[22][23]

  • Data Analysis : Extract the ion chromatogram for the expected mass of the fluorinated product. Confirm its presence at a specific retention time and verify that the isotopic pattern matches the calculated formula.

Protocol for X-ray Crystallography
  • Crystal Growth : Growing diffraction-quality single crystals is the most critical and often most challenging step.[8][24]

    • Method : Slow evaporation is a common technique. Dissolve the purified compound in a minimal amount of a solvent in which it is soluble. Place the vial in a larger, sealed container with a less volatile anti-solvent. Vapors will slowly diffuse, inducing crystallization.[25] Other methods include slow cooling of a saturated solution or solvent layering.[24]

    • Solvent Choice : Screen various solvents and solvent/anti-solvent pairs to find optimal conditions.[25]

  • Crystal Selection : Examine the grown crystals under a polarizing microscope. A good single crystal should be transparent, have well-defined faces, and extinguish light uniformly every 90° of rotation.[10]

  • Data Collection : Mount a suitable crystal (typically <0.25 mm in its largest dimension) on a diffractometer.[9][10] The crystal is cooled (usually to ~100 K) and irradiated with a monochromatic X-ray beam.

  • Structure Solution and Refinement : The diffraction pattern is recorded and used to calculate an electron density map of the unit cell. This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, precise 3D structure.[9]

References

A Comparative Guide to Electrophilic Fluorinating Agents in Industrial Applications: A Cost-Benefit Analysis of N-Fluoro-O-benzenedisulfonimide (NFOBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making fluorination a critical process in the development of pharmaceuticals and agrochemicals. The choice of a fluorinating agent is paramount for a successful and cost-effective industrial synthesis. This guide provides a detailed cost-benefit analysis of N-Fluoro-O-benzenedisulfonimide (NFOBS), comparing its performance with two other widely used electrophilic fluorinating agents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®.

Executive Summary

This compound (NFOBS) emerges as a powerful electrophilic fluorinating agent, often exhibiting superior reactivity and yields compared to its close analog, N-Fluorobenzenesulfonimide (NFSI), in specific applications. This enhanced performance is attributed to the greater electron-withdrawing capacity of the o-benzenedisulfonimide backbone. However, its higher cost and more limited commercial availability at an industrial scale are significant factors to consider. Selectfluor®, while a potent and versatile reagent, also comes with a higher price tag. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and economic constraints.

Performance Comparison

The efficacy of a fluorinating agent is highly dependent on the substrate and reaction conditions. Below is a summary of comparative performance data for NFOBS, NFSI, and Selectfluor® in various fluorination reactions.

ApplicationSubstrateNFOBS Yield (%)NFSI Yield (%)Selectfluor® Yield (%)Reference
Fluorination of Aryl Grignard ReagentsPhenylmagnesium bromide8058Not Reported[1]
Fluorination of ortho-Lithiated AromaticsOrtho-lithiated aromatic compoundsModest to good (10-80)Better results than NFOBSNot Reported[1]
Deconjugative Electrophilic FluorinationChiral ester enolate-High (diastereomeric excess >98%)-[2]
Fluorination of 1,3-Dicarbonyl CompoundsDibenzoylmethaneHighHighHigh[3]

Cost-Benefit Analysis

A comprehensive cost-benefit analysis requires consideration of not only the price of the reagent but also its efficiency, safety, and the cost of waste disposal.

FactorThis compound (NFOBS)N-Fluorobenzenesulfonimide (NFSI)Selectfluor®
Cost High (e.g., ~$100/g for lab scale)Moderate (e.g., ~$958/kg for bulk)[4]High (e.g., ~$1250/kg for bulk)[5]
Reactivity High, often superior to NFSI[1]Good, widely applicable[6][7]Very high, versatile[4]
Selectivity Generally good, but substrate-dependentGood, can exhibit high diastereoselectivity[2]Good, but can be less selective in some cases
Safety No specific SDS found. Assumed to be an irritant.Skin, eye, and respiratory irritant[8]Oxidizer, causes skin and eye irritation
Byproducts/Waste o-BenzenedisulfonimideBenzenesulfonimide, Phenylsulfonyl fluoride[9]1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane salts
Industrial Scalability Limited commercial availabilityReadily available from multiple suppliers[1]Commercially available in large quantities[6]

Cost-Effectiveness Considerations:

While NFOBS has a significantly higher upfront cost per gram at the laboratory scale, its superior performance in certain reactions could translate to cost savings on an industrial scale. Higher yields can reduce the amount of starting material required and minimize downstream purification costs. However, the limited number of large-scale suppliers for NFOBS presents a significant risk for industrial production, potentially impacting supply chain stability and pricing.

NFSI offers a good balance of reactivity, selectivity, and cost, with the advantage of being widely available from numerous suppliers. This makes it a reliable choice for many industrial applications.

Selectfluor® is a highly reactive and versatile reagent, but its higher cost may only be justified for reactions where other reagents fail or for the synthesis of high-value products.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and scaling up chemical processes. Below are representative protocols for fluorination reactions using NFSI. Due to the limited availability of industrial-scale protocols for NFOBS, a general laboratory-scale synthesis is provided.

Synthesis of this compound (NFOBS) (Laboratory Scale)

Materials:

  • o-Benzenedisulfonimide

  • Sodium fluoride (NaF)

  • 10% Fluorine in Nitrogen (F₂/N₂) gas mixture

  • Acetonitrile (CH₃CN)

Procedure:

  • A solution of o-benzenedisulfonimide and sodium fluoride in acetonitrile is prepared in a suitable reactor.

  • The reactor is cooled to -40 °C.

  • The 10% F₂/N₂ gas mixture is bubbled through the solution at a controlled rate.

  • The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, NMR).

  • Upon completion, the reaction mixture is worked up to isolate the NFOBS product. This typically involves filtration to remove NaF and evaporation of the solvent. The crude product can be further purified by recrystallization.

This protocol is based on the general synthesis described in the literature.[6] Specific conditions may need to be optimized for scale-up.

Fluorination of an Activated Aromatic Compound using NFSI (Industrial Example Adaptation)

Materials:

  • Activated aromatic substrate (e.g., a phenol or aniline derivative)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Optional: Catalyst (e.g., a Lewis acid or transition metal complex)

Procedure:

  • The activated aromatic substrate is dissolved in the chosen solvent in a suitable industrial reactor equipped with temperature control and inert atmosphere capabilities.

  • If a catalyst is used, it is added to the reactor at this stage.

  • NFSI is added to the reaction mixture in a controlled manner. The stoichiometry will depend on the specific substrate and desired degree of fluorination.

  • The reaction temperature is maintained at the optimal level, which can range from room temperature to elevated temperatures, depending on the substrate's reactivity.[10]

  • The reaction is monitored until completion.

  • The work-up procedure typically involves quenching the reaction, followed by extraction and purification steps to isolate the fluorinated product.

Safety and Handling

N-Fluorobenzenesulfonimide (NFSI):

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

  • Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area and avoid breathing dust.[8]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

This compound (NFOBS):

  • A specific Safety Data Sheet (SDS) for NFOBS was not found during the literature search. However, given its structural similarity to NFSI and its function as a fluorinating agent, it should be handled with similar precautions. It is reasonable to assume that NFOBS is also a skin, eye, and respiratory irritant and should be handled with appropriate personal protective equipment in a well-ventilated area.

Selectfluor®:

  • Hazards: Is an oxidizing solid and causes skin and serious eye damage.

  • Precautions: Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.

  • Storage: Store in a dry place.

  • Disposal: Dispose of contents/container in accordance with local regulations.

Byproducts and Waste Disposal

The byproducts of fluorination reactions using these reagents are the corresponding de-fluorinated sulfonimides. For NFOBS, the byproduct is o-benzenedisulfonimide, while for NFSI, it is benzenesulfonimide. In some reactions with NFSI, phenylsulfonyl fluoride has also been observed as a byproduct.[9] The disposal of these byproducts and any unreacted starting materials must be carried out in accordance with local, state, and federal environmental regulations.[11][12] It is recommended to consult the Safety Data Sheet for each substance and contact a licensed professional waste disposal service.

Visualizations

Logical Relationship of Fluorinating Agent Selection

Decision Pathway for Electrophilic Fluorinating Agent Selection Start Define Fluorination Requirements Substrate Substrate Reactivity and Functional Group Tolerance Start->Substrate Cost Cost Constraints (Reagent, Process, Waste) Start->Cost Yield Required Yield and Purity Start->Yield Safety Safety and Handling Capabilities Start->Safety NFOBS NFOBS Substrate->NFOBS High reactivity needed for specific substrates NFSI NFSI Substrate->NFSI General purpose, good tolerance Selectfluor Selectfluor® Substrate->Selectfluor Very high reactivity needed Cost->NFOBS High-value product justifies cost Cost->NFSI Cost-sensitive process Cost->Selectfluor High-value product justifies cost Yield->NFOBS Maximizing yield is critical Yield->NFSI Acceptable yield at lower cost Yield->Selectfluor High yield required for difficult substrates Safety->NFSI Standard handling procedures sufficient Safety->Selectfluor Oxidizer handling protocols in place

Caption: Decision pathway for selecting an electrophilic fluorinating agent.

Experimental Workflow for Fluorinating Agent Comparison

Workflow for Comparing Fluorinating Agents Start Define Model Reaction Reaction_Setup Parallel Reaction Setup Start->Reaction_Setup NFOBS_Reaction Reaction with NFOBS Reaction_Setup->NFOBS_Reaction NFSI_Reaction Reaction with NFSI Reaction_Setup->NFSI_Reaction Selectfluor_Reaction Reaction with Selectfluor® Reaction_Setup->Selectfluor_Reaction Monitoring Reaction Monitoring (TLC, HPLC, NMR) NFOBS_Reaction->Monitoring NFSI_Reaction->Monitoring Selectfluor_Reaction->Monitoring Workup Standardized Work-up and Purification Monitoring->Workup Analysis Analysis of Yield, Purity, and Byproducts Workup->Analysis Conclusion Comparative Performance Assessment Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive reagents like N-Fluoro-O-benzenedisulfonimide (NFSI) is a critical component of laboratory safety and regulatory compliance. While specific, publicly available protocols for the in-lab neutralization of NFSI are not documented, this guide provides essential safety information based on available Safety Data Sheets (SDS) and general principles for managing electrophilic fluorinating agents. The primary and strongly recommended method of disposal is through a licensed and qualified hazardous waste disposal company.

Core Safety and Handling Mandates

This compound is a versatile electrophilic fluorinating agent. However, its reactivity necessitates careful handling to avoid potential hazards. All personnel should be thoroughly familiar with the safety information outlined in the product's Safety Data Sheet (SDS) before handling.

Key safety information is summarized in the table below:

Hazard CategoryDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Wash thoroughly after handling.[1][2]
Eye Irritation Causes serious eye irritation.Wear safety glasses with side-shields or goggles.[1][2]
Respiratory Irritation May cause respiratory irritation.Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.[1][2]
Personal Protective Equipment (PPE) Recommended PPE for handling NFSI.Safety glasses, chemical-resistant gloves, lab coat.[3]
Storage Proper storage conditions for NFSI.Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3]

Recommended Disposal Pathway

The universally advised method for the disposal of this compound is to engage a professional hazardous waste disposal service.[1][2][4] These services are equipped to handle and treat reactive chemical waste in compliance with all local, state, and federal regulations.

Attempting to neutralize or "quench" NFSI in the laboratory without a validated procedure is strongly discouraged due to the potential for uncontrolled reactions and the generation of hazardous byproducts.

The logical workflow for the disposal of NFSI is outlined in the following diagram:

NFSI_Disposal_Workflow NFSI Disposal Decision Workflow start Start: Have NFSI Waste consult_EHS Consult with Institutional Environmental Health & Safety (EHS). start->consult_EHS check_quantity Is it a small residual quantity (e.g., rinsing of container)? professional_disposal Contact licensed hazardous waste disposal company. check_quantity->professional_disposal No cautious_quench Experienced personnel may consider cautious quenching as a last resort. (NOT RECOMMENDED) check_quantity->cautious_quench Yes package_waste Package and label waste according to regulations. professional_disposal->package_waste transfer_waste Transfer to waste management service. package_waste->transfer_waste end_disposal End of Disposal Process transfer_waste->end_disposal consult_EHS->check_quantity cautious_quench->professional_disposal Dispose of quenched material as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.